molecular formula C20H26ClN5O7S2 B1662827 Cefetamet Pivoxil Hydrochloride CAS No. 111696-23-2

Cefetamet Pivoxil Hydrochloride

Cat. No.: B1662827
CAS No.: 111696-23-2
M. Wt: 548.0 g/mol
InChI Key: XAAOHMIKXULDKJ-IZXJIOGHSA-N
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Description

Cefetamet pivoxil hydrochloride is an organic molecular entity.
This compound is the hydrochloride salt form of cefetamet pivoxil, a pivalate ester prodrug form of a cefetamet. After oral administration of this compound, the ester bond is cleaved, releasing active cefetamet.
See also: Cefetamet (has active moiety);  Cefetamet Pivoxil (salt form of).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOHMIKXULDKJ-IZXJIOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111696-23-2
Record name Cefetamet pivoxil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111696-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 15-8075
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFETAMET PIVOXIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cefetamet Pivoxil Hydrochloride on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet Pivoxil Hydrochloride is an orally administered, third-generation cephalosporin antibiotic. It functions as a prodrug, which is metabolically converted in the body to its active form, cefetamet. This guide provides an in-depth technical overview of cefetamet's mechanism of action, focusing on its interaction with bacterial cell walls. It details the molecular basis of its bactericidal activity, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual diagrams of the critical pathways and workflows involved.

Pharmacokinetics and Activation: The Prodrug Strategy

This compound is an esterified form of cefetamet, a structural modification that enhances its lipophilicity and allows for effective absorption through the gastrointestinal tract after oral administration.[1] Once absorbed into the bloodstream, ubiquitous esterase enzymes rapidly hydrolyze the pivoxil ester moiety, releasing the active, hydrophilic metabolite, cefetamet.[1] This active form is then distributed systemically to the sites of infection, where it exerts its antibacterial effects.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal action of cefetamet, like all β-lactam antibiotics, targets the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic pressure that is absent in mammalian cells.[2]

2.1. Targeting Penicillin-Binding Proteins (PBPs) The final and critical step in the synthesis of the peptidoglycan layer is the cross-linking of adjacent glycan chains. This process is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which possess transpeptidase activity.[1][3]

Cefetamet's molecular structure, specifically its β-lactam ring, mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides.[4] This structural similarity allows cefetamet to bind to the active site of PBPs.[3] The strained β-lactam ring is then subjected to a nucleophilic attack by a serine residue in the PBP active site. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme complex.[3][5] This acylation reaction effectively and irreversibly inactivates the PBP, preventing it from performing its essential transpeptidation function.[5]

2.2. Pathway of PBP Inhibition The sequence of events from the administration of the prodrug to the inactivation of bacterial enzymes is a critical pathway that underscores the antibiotic's efficacy.

G cluster_host Host System cluster_bacterium Bacterial Cell A Oral Administration of Cefetamet Pivoxil HCl B GI Tract Absorption A->B C Hydrolysis by Serum Esterases B->C D Active Cefetamet in Circulation C->D E Cefetamet crosses Outer Membrane (Gram-negative) D->E F Binds to PBP in Periplasmic Space E->F G Acylation of PBP Active Site F->G H Irreversible Inhibition of Transpeptidase Activity G->H

Caption: Activation and bacterial targeting pathway of Cefetamet. (Max Width: 760px)
Consequences of PBP Inhibition: Cell Lysis

The inhibition of PBP-mediated transpeptidation leads to the formation of a structurally deficient peptidoglycan layer. Without proper cross-linking, the cell wall loses its rigidity and tensile strength.[1] Concurrently, bacterial autolysins, enzymes responsible for remodeling the cell wall during growth and division, continue to function.[3] This imbalance—ongoing hydrolysis of peptidoglycan without concomitant synthesis and cross-linking—progressively weakens the cell wall, ultimately leading to cell lysis and death due to the high internal osmotic pressure.[1][2][3]

G PBP_Active Active PBP (Transpeptidase) Crosslinking Peptidoglycan Cross-linking PBP_Active->Crosslinking catalyzes PBP_Inactive Inhibited PBP Integrity Cell Wall Integrity Crosslinking->Integrity maintains Survival Bacterial Survival Integrity->Survival ensures Cefetamet Cefetamet Cefetamet->PBP_Active inhibits No_Crosslinking Failed Cross-linking PBP_Inactive->No_Crosslinking leads to Weak_Wall Weakened Cell Wall No_Crosslinking->Weak_Wall Lysis Cell Lysis Weak_Wall->Lysis Autolysins Autolysin Activity (Unchecked) Autolysins->Weak_Wall degrades

Caption: Logical relationship of PBP inhibition leading to cell lysis. (Max Width: 760px)
Quantitative Analysis of Cefetamet Activity

The efficacy of cefetamet is quantified by its binding affinity to specific PBPs (expressed as the concentration required to inhibit 50% of binding, ID50 or IC50) and its whole-cell activity (expressed as the Minimum Inhibitory Concentration, MIC).

ParameterOrganismTargetValueReference
ID50 Escherichia coli C600PBP 30.25 µg/mL[6]
IC50 Escherichia coli W3110PBP 32.5 µg/mL[7][8]
MIC Escherichia coli C600Whole Cell1.0 µg/mL[6]
MIC Cefetamet Pivoxil HClStaphylococcus aureus ATCC 6538PWhole Cell125 mg/L
MIC90 EnterobacteriaceaeWhole Cell4 mg/L[9]
MIC90 VibrionaceaeWhole Cell8 mg/L[9]
MIC Range H. influenzaeWhole Cell≤0.03 - 0.25 mg/L[10][11]
MIC Range M. catarrhalisWhole Cell0.25 - 1 mg/L[10][11]
MIC Range S. pneumoniae (penicillin-sensitive)Whole Cell≤0.03 - 1 mg/L[10][11]
MIC Range E. coliWhole Cell≤0.12 - >128 mg/L[10][11]
MIC Range Klebsiella spp.Whole Cell≤0.12 - 8 mg/L[10][11]
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols for Mechanism Elucidation

5.1. Penicillin-Binding Protein (PBP) Competition Assay This assay is fundamental for determining the affinity of a β-lactam antibiotic for specific PBPs. It measures the ability of the unlabeled antibiotic (cefetamet) to compete with a fluorescently labeled β-lactam probe for binding to PBPs in whole bacterial cells or membrane preparations.[12][13]

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. pneumoniae) to mid-logarithmic phase.[13]

  • Cell Preparation: Harvest cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.[12][13]

  • Competition Step: Aliquot the cell suspension and incubate with serial dilutions of cefetamet for a defined period (e.g., 30 minutes at 37°C). A control sample with no antibiotic is included.[13]

  • Labeling Step: Add a saturating concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL, a fluorescent penicillin derivative) to all samples and incubate for a further defined period (e.g., 10 minutes at room temperature).[12]

  • Washing: Pellet the cells by centrifugation to remove unbound probe and wash with PBS.[12]

  • Lysis and Protein Quantification: Lyse the cells to release membrane proteins. Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the labeled membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity and concentration of the competing cefetamet.

  • Analysis: Quantify band intensities to determine the IC50 value—the concentration of cefetamet required to reduce fluorescent labeling of a specific PBP by 50%.

G A Grow Bacterial Culture (mid-log phase) B Harvest & Wash Cells A->B C Incubate Cells with Serial Dilutions of Cefetamet B->C D Add Fluorescent β-Lactam Probe (e.g., Bocillin-FL) C->D E Wash to Remove Unbound Probe D->E F Cell Lysis & Protein Extraction E->F G Separate Proteins via SDS-PAGE F->G H In-Gel Fluorescence Scanning G->H I Quantify Band Intensity & Calculate IC50 H->I

Caption: Experimental workflow for a PBP competition assay. (Max Width: 760px)

5.2. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution This is the standard method for determining the in vitro potency of an antibiotic against a specific bacterial isolate.[14]

Methodology:

  • Prepare Antibiotic Dilutions: Prepare a stock solution of cefetamet. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[14][15]

  • Prepare Inoculum: Culture the test organism on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

  • Standardize Inoculum: Dilute the standardized suspension into the test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).[16]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[14]

  • Reading Results: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.[14][17]

Conclusion

This compound's mechanism of action is a well-defined, multi-step process that begins with its activation from a prodrug form. Its active metabolite, cefetamet, acts as a potent suicide inhibitor of bacterial Penicillin-Binding Proteins. By covalently binding to and inactivating these essential transpeptidases, cefetamet effectively halts the final step of peptidoglycan synthesis. This disruption of cell wall integrity, coupled with the ongoing activity of autolytic enzymes, results in a catastrophic loss of structural integrity, leading to bacterial cell lysis and death. This targeted mechanism provides a robust foundation for its clinical efficacy against a wide spectrum of bacterial pathogens.

References

In Vitro Antibacterial Spectrum of Cefetamet Against Respiratory Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet, the active metabolite of the oral third-generation cephalosporin cefetamet pivoxil, demonstrates a broad spectrum of in vitro activity against common respiratory tract pathogens. This technical guide provides a comprehensive overview of its antibacterial efficacy, focusing on key bacterial species implicated in community-acquired respiratory infections: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The data presented is crucial for understanding its potential role in therapeutic applications and for guiding further research and development.

Cefetamet exhibits potent activity against these pathogens, including strains that produce β-lactamase enzymes, a common mechanism of resistance to many penicillin and cephalosporin antibiotics.[1][2] Its stability in the presence of these enzymes contributes to its effectiveness against otherwise resistant strains of H. influenzae and M. catarrhalis.[1]

Quantitative In Vitro Susceptibility Data

The in vitro activity of Cefetamet is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for Cefetamet against key respiratory pathogens, collated from various in vitro studies.

Table 1: In Vitro Activity of Cefetamet against Streptococcus pneumoniae
Number of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)% Susceptibility
Not SpecifiedNot SpecifiedNot SpecifiedNot Specified100% at ≤0.5
90Not SpecifiedNot Specified1.0Not Specified

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of Cefetamet against Haemophilus influenzae
Number of StrainsStrain CharacteristicsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)% Susceptibility
Not SpecifiedIncludes β-lactamase producing strainsNot SpecifiedNot SpecifiedNot Specified100% at ≤0.25
70Not SpecifiedNot SpecifiedNot Specified1.0Not Specified
Table 3: In Vitro Activity of Cefetamet against Moraxella catarrhalis
Number of StrainsStrain CharacteristicsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)% Susceptibility
11Not SpecifiedNot SpecifiedNot Specified1.0Not Specified
Not SpecifiedIncludes β-lactamase producing strainsNot SpecifiedNot SpecifiedNot Specified90% at 1.0

Experimental Protocols for MIC Determination

The data presented in this guide were primarily generated using standardized broth microdilution or agar dilution methods. These techniques are the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Solutions: A stock solution of Cefetamet is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For fastidious organisms like S. pneumoniae and H. influenzae, the broth is often supplemented with lysed horse blood and β-NAD.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates, containing the serially diluted Cefetamet and the bacterial inoculum, are incubated at 35°C for 16-20 hours in ambient air. For S. pneumoniae and H. influenzae, incubation is typically performed in an atmosphere with increased CO2.

  • MIC Determination: The MIC is recorded as the lowest concentration of Cefetamet that completely inhibits visible bacterial growth.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into the agar medium before it solidifies.

  • Preparation of Agar Plates: A stock solution of Cefetamet is prepared and added to molten Mueller-Hinton agar to create a series of plates with varying concentrations of the antibiotic. For fastidious organisms, the agar is supplemented accordingly (e.g., with blood).

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and adjusted to a concentration of approximately 10^4 CFU per spot.

  • Inoculation and Incubation: The standardized bacterial suspension is inoculated onto the surface of the agar plates containing the different Cefetamet concentrations. The plates are then incubated under appropriate conditions (temperature, atmosphere, and duration) as described above.

  • MIC Determination: The MIC is the lowest concentration of Cefetamet that prevents the growth of the bacterial colonies.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefetamet using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bact Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bact prep_cefe Prepare Serial Dilutions of Cefetamet start->prep_cefe inoculate Inoculate Microtiter Plate Wells prep_bact->inoculate Standardized Inoculum prep_cefe->inoculate Diluted Cefetamet incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic Lowest concentration with no growth end End determine_mic->end Resistance_Mechanism cluster_bacteria Bacterial Cell beta_lactamase β-lactamase Production hydrolysis Hydrolysis (Inactivation) beta_lactamase->hydrolysis Enzymatic Degradation pbp Penicillin-Binding Proteins (PBPs) inhibition Inhibition of Cell Wall Synthesis pbp->inhibition cefetamet Cefetamet cefetamet->hydrolysis cefetamet->inhibition Binds to PBPs

References

The Prodrug Cefetamet Pivoxil Hydrochloride: A Technical Guide to its Activation and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil hydrochloride is a third-generation oral cephalosporin antibiotic administered as a prodrug to enhance its bioavailability. This technical guide provides an in-depth exploration of the core principles underlying its prodrug nature, including its activation mechanism, and presents detailed experimental methodologies for its evaluation. Quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is the pivoxil ester of the active antibiotic, cefetamet. The addition of the pivoxil group increases the lipophilicity of the molecule, thereby improving its absorption from the gastrointestinal tract. Following oral administration, the prodrug is absorbed and subsequently hydrolyzed by esterases in the intestinal wall and blood, releasing the active cefetamet into systemic circulation. This prodrug strategy overcomes the poor oral bioavailability of the parent compound, allowing for effective oral therapy against a broad spectrum of bacterial pathogens.

Chemical Structures and Conversion

The conversion of this compound to its active form, cefetamet, is a critical step for its therapeutic efficacy. The chemical structures of both the prodrug and the active drug are well-established[1][2][3][4][5].

  • This compound: 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride[2].

  • Cefetamet: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6][7][8].

The hydrolysis of the ester bond is catalyzed by non-specific esterases present in the body[9][10][11]. This enzymatic cleavage releases cefetamet, pivalic acid, and formaldehyde.

G cluster_prodrug This compound cluster_active Active Drug and Byproducts Prodrug Cefetamet Pivoxil (Prodrug) Hydrolysis Hydrolysis Prodrug->Hydrolysis Esterases (Intestinal Wall, Blood) Active Cefetamet (Active) Pivalic_Acid Pivalic Acid Formaldehyde Formaldehyde Hydrolysis->Active Hydrolysis->Pivalic_Acid Hydrolysis->Formaldehyde

Prodrug to Active Drug Conversion

Quantitative Data

The pharmacokinetic properties of this compound have been evaluated in several studies, providing key quantitative data on its bioavailability and the plasma concentrations of the active metabolite, cefetamet.

ParameterFormulationConditionValueReference
Absolute Bioavailability Tablet (M500)With Food55.0% ± 8.0%[12][13]
Tablet (M250)With Food55.7% ± 7.0%[12][13]
Clinical-Trial TabletWith Food49.8% ± 8.5%[12][13]
SyrupWith Food37.9% ± 6.0%[12]
SyrupFasting34.0% ± 8.6%[12]
Tablet (1,500 mg)Fasting31% ± 7%[14]
Tablet (1,500 mg)With Food44% ± 4%[14]
Peak Plasma Concentration (Cmax) of Cefetamet Tablet (M500)With Food3.8 mg/L[12]
Tablet (M250)With Food3.9 mg/L[12]
Clinical-Trial TabletWith Food3.2 mg/L[12]
Time to Peak Concentration (Tmax) of Cefetamet Tablet (1,500 mg)Fasting3.0 ± 0.6 h[14]
Tablet (1,500 mg)With Food4.8 ± 0.4 h[14]
Half-life (t1/2) of Cefetamet Intravenous Infusion-2.07 ± 0.18 h[14]
In Vitro Hydrolysis Half-life (t1/2) Cefetamet PivoxilHuman Intestinal Juice (pH 7.4, 37°C)0.78 h[15]
Cefetamet PivoxilPhosphate Buffer (pH 7.4, 37°C)4.3 h[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound.

In Vitro Hydrolysis Assay

This protocol is designed to assess the rate of conversion of the prodrug to the active drug in a simulated biological environment.

Objective: To determine the hydrolysis rate of this compound in human intestinal juice.

Materials:

  • This compound

  • Human intestinal juice (collected from healthy volunteers)

  • Phosphate buffer (0.6 M, pH 7.4)

  • Incubator (37°C)

  • HPLC system with UV detector

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Add an aliquot of the stock solution to pre-warmed human intestinal juice and, in a separate experiment, to the phosphate buffer to achieve the desired final concentration.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubation mixture.

  • Immediately stop the enzymatic reaction by adding a protein-precipitating agent (e.g., acetonitrile) and centrifuging to remove precipitated proteins.

  • Analyze the supernatant for the concentrations of remaining cefetamet pivoxil and the formed cefetamet using a validated HPLC method[15].

  • Calculate the half-life of cefetamet pivoxil in each medium.

In Vivo Bioavailability Study in Rats

This protocol outlines a typical animal study to determine the oral bioavailability of a cephalosporin prodrug.

Objective: To determine the absolute bioavailability of this compound in rats.

Materials:

  • This compound (for oral administration)

  • Cefetamet (for intravenous administration)

  • Sprague-Dawley rats

  • Oral gavage needles

  • Intravenous catheters

  • Blood collection tubes (with anticoagulant)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: one for oral administration of this compound and one for intravenous administration of cefetamet.

  • Administer a single dose of this compound orally to the first group via gavage.

  • Administer a single dose of cefetamet intravenously to the second group.

  • Collect blood samples from the tail vein or a catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of cefetamet using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the area under the plasma concentration-time curve (AUC) for both oral and intravenous administration.

  • Calculate the absolute bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

HPLC Method for Quantification in Plasma

This method is suitable for the quantitative analysis of cefetamet in biological matrices.

Objective: To quantify the concentration of cefetamet in plasma samples.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16].

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M sodium perchlorate) and an organic modifier (e.g., methanol or acetonitrile)[16]. A typical mobile phase could be a 60:40 (v/v) mixture of methanol and 0.01 M sodium perchlorate[16].

  • Flow Rate: 1.0 mL/min[16].

  • Detection: UV detection at a wavelength of 232 nm[16].

  • Injection Volume: 20 µL[16].

  • Retention Time: Under these conditions, the retention time for cefetamet is approximately 2.37 minutes[16].

Sample Preparation:

  • To a plasma sample, add a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and inject it into the HPLC system.

Antimicrobial Susceptibility Testing

The activity of the active form, cefetamet, is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of cefetamet against bacterial isolates.

Method: Broth microdilution or agar dilution methods according to CLSI guidelines[17][18][19].

Procedure (Broth Microdilution):

  • Prepare serial twofold dilutions of cefetamet in cation-adjusted Mueller-Hinton broth in a microtiter plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubate the plate at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of cefetamet that completely inhibits visible bacterial growth.

Experimental and Logical Workflows

The evaluation of a prodrug like this compound follows a structured workflow from initial characterization to clinical application.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Prodrug_Synthesis Prodrug Synthesis & Characterization In_Vitro_Hydrolysis In Vitro Hydrolysis (Chemical & Enzymatic Stability) Prodrug_Synthesis->In_Vitro_Hydrolysis In_Vitro_Efficacy In Vitro Efficacy (Antimicrobial Susceptibility) In_Vitro_Hydrolysis->In_Vitro_Efficacy In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_Efficacy->In_Vivo_PK Toxicology Toxicology Studies In_Vivo_PK->Toxicology Phase_I Phase I Trials (Safety & PK in Humans) Toxicology->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Prodrug Evaluation Workflow

Conclusion

The prodrug strategy for cefetamet, in the form of this compound, successfully enhances its oral bioavailability, making it an effective oral therapeutic agent. Understanding the mechanism of its activation and the experimental methodologies for its evaluation is crucial for the development and assessment of similar prodrug candidates. This guide provides a comprehensive technical overview to support researchers and drug development professionals in this field.

References

Cefetamet Pivoxil Hydrochloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cefetamet Pivoxil Hydrochloride, a third-generation oral cephalosporin antibiotic. The document covers its fundamental chemical properties, mechanism of action, pharmacokinetic profile, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of cefetamet pivoxil, a prodrug that is hydrolyzed in the body to its active form, cefetamet.[1][2] It is a white or light yellow crystalline powder, soluble in DMSO and ethanol, but insoluble in water.[1]

PropertyValueSource
CAS Number 111696-23-2[1][2][3][4]
Molecular Formula C₂₀H₂₅N₅O₇S₂ · HCl[1]
Molecular Weight 548.03 g/mol [1]
IUPAC Name 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride[2][3]
SMILES CC1=C(N2--INVALID-LINK--NC(=O)/C(=N\OC)/C3=CSC(=N3)N">C@@HSC1)C(=O)OCOC(=O)C(C)(C)C.Cl[2]
Storage Temperature 2-8°C or -20°C[1][4]

Molecular Structure

The chemical structure of this compound incorporates a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The pivoxil ester group enhances its oral bioavailability.

cluster_core Cephem Core cluster_sidechains Side Chains Beta-Lactam Ring Beta-Lactam Ring Dihydrothiazine Ring Dihydrothiazine Ring Beta-Lactam Ring->Dihydrothiazine Ring fused Aminothiazolyl Ring Aminothiazolyl Ring Cephem Core Cephem Core Aminothiazolyl Ring->Cephem Core at C7 Methoxyimino Group Methoxyimino Group Methoxyimino Group->Aminothiazolyl Ring Pivoxil Ester Group Pivoxil Ester Group Pivoxil Ester Group->Cephem Core at C4 HCl HCl

Core structural components of this compound.

Mechanism of Action

This compound is a prodrug that, after oral administration, is rapidly hydrolyzed, likely during absorption through the gut wall and/or on its first pass through the liver, to release the active metabolite, cefetamet.[2][5] Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

The process is as follows:

  • Inhibition of Transpeptidation: Cefetamet binds to and inactivates penicillin-binding proteins (PBPs).[1]

  • Cell Wall Synthesis Disruption: PBPs are crucial enzymes for the final step of peptidoglycan synthesis, which involves cross-linking peptidoglycan chains to provide structural integrity to the cell wall.[1]

  • Bacterial Cell Lysis: Inhibition of this process weakens the cell wall, leading to swelling and eventual lysis of the bacterium.[1]

Cefetamet_Pivoxil_HCl Cefetamet Pivoxil HCl (Oral) Hydrolysis Hydrolysis (Gut wall/Liver) Cefetamet_Pivoxil_HCl->Hydrolysis Cefetamet_Active Cefetamet (Active Form) Hydrolysis->Cefetamet_Active PBP Penicillin-Binding Proteins (PBPs) Cefetamet_Active->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis & Death PBP->Cell_Lysis Inhibition Leads to Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Peptidoglycan_Synthesis->Cell_Lysis Cell_Wall->Cell_Lysis

Mechanism of action from prodrug to bactericidal effect.

Pharmacokinetic Profile

The pharmacokinetics of cefetamet have been studied in various populations. After oral administration, the pivoxil ester is completely hydrolyzed to the active compound, cefetamet.[5] Food enhances the absolute bioavailability of the tablet formulation.[5][6]

Table 1: Pharmacokinetic Parameters of Cefetamet in Healthy Adult Volunteers
ParameterValue (Mean ± SD)ConditionsSource
Elimination Half-life (t½) 2.07 ± 0.18 hIV Infusion (133-2,650 mg)[6]
2.2 hIV Infusion[5][7]
Total Clearance 140.3 ± 23.6 ml/minIV Infusion (133-2,650 mg)[6]
136 ml/minIV Infusion[5]
Renal Clearance 130.3 ± 18.2 ml/minIV Infusion (133-2,650 mg)[6]
119 ml/minIV Infusion[5]
Volume of Distribution (Vd) 0.288 ± 0.023 L/kgIV Infusion (133-2,650 mg)[6]
0.3 L/kg-[7]
Oral Bioavailability 31 ± 7%Fasting (1,500 mg tablet)[6]
44 ± 4%With Food (1,500 mg tablet)[6]
~50%With Food[6][7]
Time to Max. Concentration (Tmax) 3.0 ± 0.6 hFasting (1,500 mg tablet)[6]
4.8 ± 0.4 hWith Food (1,500 mg tablet)[6]
Protein Binding 22%-[7]
Fraction Excreted Unchanged (Urine) 94 ± 11%IV Infusion[6]
88%IV Infusion[5]
Table 2: Pharmacokinetic Parameters of Cefetamet in Special Populations
PopulationParameterValue (Mean ± SD)Source
Children (3-12 years) Half-life (t½)1.97 ± 0.60 h[8]
Oral Bioavailability (3-7 years, 500 mg)49.3% ± 15.7%[8]
Oral Bioavailability (8-12 years, 1,000 mg)37.9% ± 10.0%[8]
Patients with Hepatic Cirrhosis Half-life (t½)2.35 ± 0.41 h[9]
Total Body Clearance123 ± 28.8 ml/min[9]
Oral Bioavailability50.1 ± 12.9%[9]

Experimental Protocols

Synthesis of this compound

A common synthesis route involves the acylation of 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) followed by esterification and salt formation.

Protocol Outline:

  • Step 1: Preparation of Cefetamet Sodium.

    • React 7-ADCA with an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM) in a mixture of water and acetone.[10]

    • Add sodium 2-ethylhexanoate and stir until the reaction is complete.[10]

    • Precipitate the product (Cefetamet Sodium) by adding more acetone, then filter and dry.[10]

  • Step 2: Esterification to Cefetamet Pivoxil.

    • Dissolve Cefetamet Sodium in N,N-dimethylformamide (DMF).[10]

    • Add sodium bicarbonate and cool the mixture to -25 to -30°C.[10]

    • Add iodomethyl pivalate and stir for approximately 2 hours.[10]

  • Step 3: Work-up and Isolation.

    • Pour the reaction mixture into a solution of ethyl acetate and water.[10]

    • Add sodium thiosulphate and EDTA, adjust pH with dilute HCl, and separate the organic layer.[10]

    • Wash the organic layer with brine, treat with charcoal, and filter.[10]

    • Precipitate the final product by adding isopropyl ether, then filter, wash, and dry.[10]

  • Step 4: Salt Formation.

    • The esterified product is salified with concentrated hydrochloric acid in an alcohol solvent, followed by crystallization to yield medical-grade this compound.[11]

cluster_step1 Step 1: Cefetamet Synthesis cluster_step2 Step 2: Esterification cluster_step3 Step 3: Salt Formation & Purification A 7-ADCA + MAEM B Add Sodium 2-ethylhexanoate in Acetone/Water A->B C Precipitate with Acetone B->C D Filter & Dry C->D E Cefetamet Sodium D->E F Dissolve in DMF E->F Use as starting material G Add NaHCO3 & Iodomethyl Pivalate (-25°C) F->G H Stir for 2h G->H I Cefetamet Pivoxil (in solution) H->I J Salify with HCl in Alcohol I->J Purify & Salify K Crystallize J->K L Final Product: Cefetamet Pivoxil HCl K->L

Workflow for the synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method can be used for the quantitative determination of Cefetamet Pivoxil in bulk and pharmaceutical dosage forms.

Protocol Outline:

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 254 nm).

    • Injection Volume: Typically 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase or acetonitrile) to obtain a known concentration.

    • Sample Solution: For tablets, crush a number of tablets, weigh a quantity of powder equivalent to a single dose, and dissolve in the diluent. Filter the solution before injection.

  • Validation Parameters:

    • Linearity: Analyze a series of dilutions of the standard solution (e.g., 10-50 µg/mL) to establish a linear relationship between concentration and peak area.[12]

    • Precision: Perform replicate injections of a standard solution to assess repeatability. The relative standard deviation (%RSD) for retention time and peak area should be less than 2%.[12]

    • Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo mixture.

    • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For example, LOD and LOQ for Cefetamet Pivoxil were found to be 2.66 µg/ml and 8.07 µg/ml, respectively, in one study.[12]

start Start prep Prepare Mobile Phase & Equilibrate HPLC System start->prep std_prep Prepare Standard Solutions (Known Concentrations) prep->std_prep sample_prep Prepare Sample Solutions (from Bulk/Tablets) prep->sample_prep inject Inject Standard & Sample Solutions into HPLC std_prep->inject sample_prep->inject run Run Chromatography inject->run data Acquire Chromatograms & Integrate Peak Areas run->data calc Calculate Concentration based on Standard Curve data->calc end End calc->end

General workflow for HPLC analysis of Cefetamet Pivoxil.

References

The Journey of a Prodrug: A Deep Dive into the Pharmacokinetics and Bioavailability of Oral Cefetamet Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of cefetamet pivoxil hydrochloride, an oral third-generation cephalosporin. Cefetamet pivoxil is a prodrug that is hydrolyzed to its active form, cefetamet, offering a broad spectrum of antibacterial activity. Understanding its absorption, distribution, metabolism, and excretion is paramount for optimizing its clinical efficacy and safety.

Executive Summary

This compound is well-absorbed orally, with its bioavailability significantly influenced by food. Following absorption, it is rapidly and completely converted to the active moiety, cefetamet. The pharmacokinetics of cefetamet are linear over a therapeutic dose range. The drug is primarily eliminated unchanged by the kidneys. This guide synthesizes key quantitative data, details experimental methodologies for its study, and visualizes its metabolic pathway and typical study workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of cefetamet have been extensively studied in various populations, including healthy adults, children, the elderly, and individuals with renal or hepatic impairment.

Absorption and Bioavailability

Cefetamet pivoxil is administered as a pivaloyloxymethyl ester prodrug to enhance its oral bioavailability.[1] Following oral administration, the prodrug is absorbed and then rapidly hydrolyzed by esterases in the gut wall and/or during its first pass through the liver to form the active compound, cefetamet.[2]

The absolute bioavailability of cefetamet tablets is approximately 50-60% when administered with food.[2] Food intake has a notable effect on the absorption of the tablet formulation, increasing the extent of absorption while delaying the rate. For instance, administration with food can increase the extent of absorption from approximately 31-44%.[3][4] This leads to a recommendation for the drug to be taken with meals.[5] In contrast, food does not significantly affect the bioavailability of the syrup formulation, although it does delay its absorption.[5][6] The bioavailability of the syrup is generally lower than that of the tablets.[6]

Distribution

Cefetamet exhibits a relatively small apparent volume of distribution at a steady state of about 0.29 to 0.3 L/kg, which is consistent with other beta-lactam antibiotics.[2][3][7] This suggests that the drug is primarily distributed in the extracellular fluid.[7] Protein binding of cefetamet is minimal, at approximately 22%.[7]

Metabolism

Cefetamet pivoxil is completely hydrolyzed to the active cefetamet during its first pass.[2] Cefetamet itself is not significantly metabolized and is predominantly eliminated as the unchanged active compound.[2][7]

Excretion

The primary route of elimination for cefetamet is via the kidneys, with approximately 88% of an intravenous dose recovered unchanged in the urine.[2] This occurs mainly through glomerular filtration with a minor component of tubular secretion.[2] The elimination half-life of cefetamet is approximately 2.2 hours in healthy individuals.[2][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cefetamet and cefetamet pivoxil from various studies.

Table 1: Pharmacokinetic Parameters of Intravenous Cefetamet in Healthy Adults

ParameterValue (Mean ± SD)Reference
Total Clearance (CL)140.3 ± 23.6 mL/min[3]
Renal Clearance (CLr)130.3 ± 18.2 mL/min[3]
Volume of Distribution (Vss)0.288 ± 0.023 L/kg[3]
Elimination Half-life (t½)2.07 ± 0.18 h[3]
Fraction Excreted Unchanged in Urine94 ± 11%[3]

Table 2: Pharmacokinetic Parameters of Oral Cefetamet Pivoxil Tablets in Healthy Adults

ConditionDoseCmax (mg/L)Tmax (h)AUC (mg·h/L)Absolute Bioavailability (%)Reference
Fasting1500 mg-3.0 ± 0.6-31 ± 7[3][4]
With Food1500 mg-4.8 ± 0.4-44 ± 4[3][4]
With Food500 mg3.8 - 3.9--55.0 - 55.7[5][6]
With Food (Multiple Doses)1000 mg twice daily---~50[3][4]

Table 3: Effect of Renal Impairment on Cefetamet Pharmacokinetics (after 515 mg IV dose)

Creatinine Clearance (CLcr)Elimination Half-life (t½) (h)Total Body Clearance (CLS) (mL/min/kg)Reference
Normal (>80 mL/min/1.73m²)2.46 ± 0.331.77 ± 0.27[8][9]
40-80 mL/min/1.73m²--[8]
10-39 mL/min/1.73m²--[8]
<10 mL/min/1.73m²29.1 ± 13.90.14 ± 0.04[8][9]

Table 4: Comparison of Cefetamet Pivoxil Formulations in Healthy Adults (500 mg dose with food)

FormulationCmax (mg/L)Absolute Bioavailability (%)Reference
M500 Tablet3.855.0 ± 8.0[6]
M250 Tablet3.955.7 ± 7.0[6]
Syrup-37.9 ± 6.0[5][6]

Experimental Protocols

The characterization of cefetamet pivoxil pharmacokinetics has been achieved through a series of well-defined clinical studies.

Bioavailability and Pharmacokinetic Studies

A typical study to determine the bioavailability and pharmacokinetic profile of cefetamet pivoxil involves an open-label, randomized, crossover design.[10][11]

  • Subjects: Healthy adult male volunteers are commonly recruited.[3][6][12] Subjects undergo a screening process that includes a physical examination and laboratory tests to ensure they meet the inclusion criteria.[10]

  • Dosing: Subjects receive a single oral dose of the cefetamet pivoxil formulation (e.g., 500 mg or 1000 mg tablet).[12][13] In studies assessing the effect of food, the drug is administered after an overnight fast or following a standardized breakfast.[3][13] For absolute bioavailability studies, an intravenous dose of cefetamet is also administered in a separate study period.[3]

  • Blood Sampling: Blood samples are collected in heparinized tubes at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).[10] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[14]

  • Urine Sampling: In some studies, urine is collected over specified intervals to determine the amount of drug excreted unchanged.[3][13]

  • Pharmacokinetic Analysis: Plasma concentration-time data for cefetamet are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.[15]

Analytical Methodology: HPLC

The quantification of cefetamet in plasma and urine is predominantly performed using a validated high-performance liquid chromatography (HPLC) method, often coupled with UV detection or mass spectrometry (MS).[13][14][16]

  • Sample Preparation: A common method for plasma sample preparation is protein precipitation.[14][16] This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins.[14] The resulting supernatant, containing the drug, is then injected into the HPLC system.[14]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for separation.[16][17]

    • Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in either isocratic or gradient mode.[17]

    • Detection: UV detection at a specific wavelength is a common method for quantification.[13] More sensitive and specific methods may utilize tandem mass spectrometry (LC-MS/MS).[16][17]

  • Validation: The analytical method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity.[16][18]

Visualizations

The following diagrams illustrate key processes related to this compound.

G Metabolic Pathway of Cefetamet Pivoxil Cefetamet_Pivoxil This compound (Oral Administration) Absorption GI Tract Absorption Cefetamet_Pivoxil->Absorption Hydrolysis Hydrolysis by Esterases (Gut Wall / First-Pass Metabolism) Absorption->Hydrolysis Cefetamet Cefetamet (Active Drug in Systemic Circulation) Hydrolysis->Cefetamet Excretion Renal Excretion (Unchanged) Cefetamet->Excretion

Caption: Metabolic activation of the prodrug cefetamet pivoxil to the active cefetamet.

G Experimental Workflow for a Pharmacokinetic Study cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject_Recruitment Subject Recruitment & Screening Dosing Drug Administration (Oral Cefetamet Pivoxil) Subject_Recruitment->Dosing Sampling Blood & Urine Sample Collection Dosing->Sampling Sample_Processing Plasma/Urine Processing & Storage Sampling->Sample_Processing HPLC_Analysis HPLC-UV/MS Analysis of Cefetamet Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Parameter Calculation HPLC_Analysis->PK_Analysis Report Bioavailability & Pharmacokinetic Report PK_Analysis->Report

Caption: Workflow of a typical cefetamet pivoxil pharmacokinetic study.

Conclusion

The oral prodrug this compound is efficiently absorbed and rapidly converted to its active form, cefetamet. Its pharmacokinetic profile is well-characterized, demonstrating linear kinetics and primary elimination through the kidneys. The significant effect of food on the bioavailability of the tablet formulation is a key consideration for its clinical use. The data and protocols summarized in this guide provide a solid foundation for further research and development involving this important third-generation cephalosporin.

References

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of Cefetamet Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Cefetamet Pivoxil Hydrochloride in bulk drug substance and pharmaceutical dosage forms. The developed isocratic method utilizes a C18 column with a mobile phase composed of a buffered organic-aqueous mixture, ensuring optimal separation and peak symmetry. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

Introduction

This compound is an orally active third-generation cephalosporin antibiotic.[1][2] It is the pivoxil ester prodrug of Cefetamet, which exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[3][4] Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This application note provides a comprehensive protocol for the development and validation of an HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

PropertyValue / InformationSignificance for HPLC Method Development
Chemical Structure Cephalosporin with a pivoxil ester moietyThe ester group can be susceptible to hydrolysis. The overall structure dictates its polarity and chromatographic behavior.
Solubility Slightly soluble in water. Soluble in organic solvents like methanol and acetonitrile.[5]Guides the selection of appropriate solvents for sample and standard preparation, as well as the mobile phase composition.
UV Absorbance Exhibits UV absorbance in the range of 200-400 nm, with reported maxima around 232 nm, 251 nm, 254 nm, and 263 nm.[1][3][6][7]Essential for selecting the optimal detection wavelength to ensure high sensitivity.
pKa Not explicitly found in the provided search results.Knowledge of pKa would aid in selecting a suitable buffer and pH for the mobile phase to ensure consistent ionization and retention.

HPLC Method Development and Optimization

The development of a robust HPLC method involves the systematic evaluation and optimization of several chromatographic parameters.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 stationary phase is commonly used for the analysis of this compound.[1][2][8] A good starting point is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically employed. The buffer is crucial for controlling the pH and improving peak shape. Based on literature, a mobile phase consisting of acetonitrile and a phosphate or citrate buffer is a suitable starting point.[3][5][9] An isocratic elution is generally sufficient for the quantification of the main peak.

  • Flow Rate: A flow rate between 0.5 and 1.5 mL/min is recommended.[1][2][5]

  • Detection Wavelength: Based on the UV spectrum of this compound, a detection wavelength in the range of 251-263 nm is likely to provide good sensitivity.[1][6]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, can improve the reproducibility of retention times.[5]

Proposed Initial HPLC Method

The following table summarizes a recommended starting point for the HPLC method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation (Acetonitrile: 20mM KH2PO4, pH 3.5; 60:40 v/v)

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH2PO4) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the buffer solution to 3.5 using diluted phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 600 mL of HPLC grade acetonitrile with 400 mL of the prepared phosphate buffer.

  • Degas the mobile phase by sonication for 15-20 minutes.

4.1.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

4.1.3. Preparation of Calibration Curve Standards

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 20, 30, 40, and 50 µg/mL).[1]

4.1.4. Sample Preparation (from Tablet Dosage Form)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[1]

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • The resulting solution has a nominal concentration of 100 µg/mL. Further dilutions may be necessary to bring the concentration within the calibration range.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any degradation products or excipient peaks. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., 10-50 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The percentage recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision - Repeatability (Intra-day): The relative standard deviation (%RSD) of six replicate injections should be ≤ 2.0%.- Intermediate Precision (Inter-day): The %RSD of analyses conducted on different days should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically calculated based on a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C).

Data Presentation

Linearity Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
10[Insert Data]
20[Insert Data]
30[Insert Data]
40[Insert Data]
50[Insert Data]
Correlation Coefficient (r²) [Insert Value]
Accuracy (Recovery) Data
Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%[Insert Data][Insert Data][Insert Value]
100%[Insert Data][Insert Data][Insert Value]
120%[Insert Data][Insert Data][Insert Value]
Mean % Recovery [Insert Value]
Precision Data
Parameter% RSD
Repeatability (n=6) [Insert Value]
Intermediate Precision (n=6) [Insert Value]

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation cluster_3 Phase 4: Final Method lit_review Literature Review & Physicochemical Properties instrument_setup Instrument Setup & Column Selection (C18) lit_review->instrument_setup mobile_phase Mobile Phase Selection (Acetonitrile, Buffer) instrument_setup->mobile_phase detection_wl Wavelength Selection (254 nm) mobile_phase->detection_wl flow_rate Flow Rate & Temperature Optimization detection_wl->flow_rate sst System Suitability Testing (SST) flow_rate->sst validation Method Validation (ICH Guidelines) sst->validation final_method Finalized HPLC Method validation->final_method

Caption: Logical workflow for HPLC method development.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_std Prepare Standard Solutions inject Inject Samples & Standards into HPLC System prep_std->inject prep_sample Prepare Sample Solutions (from Tablets) prep_sample->inject prep_mobile Prepare Mobile Phase prep_mobile->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Concentrations integrate->calculate validate Perform Method Validation Calculations calculate->validate report Generate Final Report validate->report

Caption: Experimental workflow from preparation to analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantification of this compound. The use of a C18 column with an isocratic mobile phase system offers good resolution and peak shape. The detailed validation procedure ensures that the method is suitable for its intended purpose in a quality control environment. This application note serves as a comprehensive guide for analysts in the pharmaceutical industry to implement and validate an HPLC method for this compound.

References

Application Notes and Protocols for Cefetamet Pivoxil Hydrochloride in Murine Models of Respiratory Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet pivoxil hydrochloride is an orally administered third-generation cephalosporin.[1] It is the pivoxil ester prodrug of cefetamet, which exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria responsible for respiratory and urinary tract infections.[2][3] Cefetamet demonstrates high in vitro activity against key respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae.[3] Its mechanism of action involves the inhibition of the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[2][4]

These application notes provide a detailed framework for evaluating the efficacy of this compound in murine models of respiratory infection caused by Streptococcus pneumoniae and Haemophilus influenzae. The protocols described herein are synthesized from established methodologies for murine respiratory infection models and studies on other oral cephalosporins, providing a robust starting point for preclinical evaluation.

Data Presentation

The following tables represent hypothetical data for the efficacy of this compound in murine models of respiratory infection, based on its known in vitro activity. These tables are intended to serve as a template for data presentation.

Table 1: Efficacy of this compound against Streptococcus pneumoniae in a Murine Pneumonia Model

Treatment GroupDose (mg/kg, oral, b.i.d.)Mean Bacterial Load in Lungs (log10 CFU/g ± SD) at 48h post-infectionPercent Survival at 7 days
Vehicle Control07.8 ± 0.620%
Cefetamet Pivoxil HCl255.2 ± 0.860%
Cefetamet Pivoxil HCl503.1 ± 0.590%
Cefetamet Pivoxil HCl100< 2.0 (limit of detection)100%
Comparator Antibiotic[Specify][Specify][Specify]

Table 2: Efficacy of this compound against Haemophilus influenzae in a Murine Bronchitis Model

Treatment GroupDose (mg/kg, oral, b.i.d.)Mean Bacterial Load in Bronchoalveolar Lavage Fluid (log10 CFU/mL ± SD) at 72h post-infection
Vehicle Control06.5 ± 0.7
Cefetamet Pivoxil HCl254.1 ± 0.9
Cefetamet Pivoxil HCl502.3 ± 0.6
Cefetamet Pivoxil HCl100< 1.7 (limit of detection)
Comparator Antibiotic[Specify][Specify]

Experimental Protocols

Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice using Streptococcus pneumoniae and subsequent treatment with this compound.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Streptococcus pneumoniae strain (e.g., ATCC 49619)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Oral gavage needles

  • Equipment for euthanasia and tissue collection

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate S. pneumoniae into Todd-Hewitt broth with yeast extract and culture overnight at 37°C with 5% CO2.[5]

    • Subculture the bacteria in fresh, pre-warmed broth and grow to mid-log phase (OD600 ≈ 0.5-0.7).[5]

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Induction of Pneumonia:

    • Anesthetize mice lightly with isoflurane.[6]

    • Instill 50 µL of the bacterial suspension (containing ~5 x 10^5 CFU) intranasally to the nares of each mouse.[6]

  • Treatment Protocol:

    • At 24 hours post-infection, begin treatment with this compound.

    • Administer the drug or vehicle control orally via gavage twice daily (b.i.d.) for a specified duration (e.g., 3-5 days). Doses can range from 25 to 100 mg/kg.

  • Endpoint Analysis:

    • Bacterial Load: At designated time points (e.g., 48 hours after the first treatment), euthanize a subset of mice. Aseptically remove the lungs, homogenize in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

    • Survival: Monitor a separate cohort of mice for a defined period (e.g., 7-14 days) and record survival rates.

    • Histopathology: Lungs can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation and tissue damage.

Murine Model of Haemophilus influenzae Respiratory Infection

This protocol outlines the establishment of a non-lethal respiratory infection with non-typeable Haemophilus influenzae (NTHi) to model bronchitis.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6, 6-8 weeks old)

  • Non-typeable Haemophilus influenzae strain

  • Brain Heart Infusion (BHI) broth supplemented with hemin and NAD

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle for oral gavage

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Equipment for intratracheal instillation and bronchoalveolar lavage (BAL)

Procedure:

  • Bacterial Culture Preparation:

    • Culture NTHi in supplemented BHI broth to mid-log phase.

    • Prepare the bacterial inoculum in sterile PBS at a concentration of approximately 1 x 10^8 CFU/mL.

  • Induction of Infection:

    • Anesthetize the mice.

    • Surgically expose the trachea and perform an intratracheal instillation of 50 µL of the bacterial suspension (~5 x 10^6 CFU).[7]

  • Treatment Protocol:

    • Initiate treatment with this compound or vehicle 24 hours post-infection, administered orally twice daily.

  • Endpoint Analysis:

    • Bacterial Load in BAL Fluid: At a specified time point (e.g., 72 hours post-infection), euthanize the mice. Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS into the lungs via a tracheal cannula. Enumerate CFUs in the BAL fluid.

    • Inflammatory Cell Infiltration: The cellular component of the BAL fluid can be analyzed by flow cytometry to quantify neutrophils, macrophages, and lymphocytes.

    • Cytokine Analysis: Cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid can be measured by ELISA or multiplex assay.

Visualizations

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis bact_culture Bacterial Culture (S. pneumoniae or H. influenzae) infection Induce Respiratory Infection (Intranasal/Intratracheal) bact_culture->infection drug_prep Drug Formulation (Cefetamet Pivoxil HCl) treatment Oral Administration (b.i.d.) drug_prep->treatment animal_acclim Animal Acclimatization animal_acclim->infection infection->treatment bacterial_load Bacterial Load (CFU) treatment->bacterial_load survival Survival Monitoring treatment->survival histopath Histopathology treatment->histopath inflammation Inflammatory Markers treatment->inflammation

Caption: Experimental workflow for evaluating this compound in murine respiratory infection models.

G cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cell_wall Cross-linked Peptidoglycan (Stable Cell Wall) pbp->cell_wall lysis Cell Wall Instability & Bacterial Cell Lysis pbp->lysis Inhibited Cross-linking peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp Normal Cross-linking cefetamet Cefetamet (Active form of Cefetamet Pivoxil HCl) cefetamet->pbp Inhibition

Caption: Mechanism of action of Cefetamet, inhibiting bacterial cell wall synthesis.

References

Spectrophotometric Assay for Cefetamet Pivoxil Hydrochloride Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet Pivoxil Hydrochloride is an oral third-generation cephalosporin antibiotic. It is the pivoxil ester prodrug of Cefetamet, which has a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate and reliable quantitative analysis of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the determination of this compound concentration using spectrophotometric methods. These methods are simple, cost-effective, and suitable for routine analysis.

Principle of Spectrophotometry

Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance. The concentration of the substance is directly proportional to the absorbance of light at a specific wavelength, a relationship described by the Beer-Lambert Law. This principle allows for the quantitative determination of substances in solution.

Methodologies

This application note details two robust spectrophotometric methods for the determination of this compound:

  • Difference Spectrophotometry: This method enhances specificity by measuring the difference in absorbance of the analyte in acidic and basic solutions. This technique helps to eliminate interference from excipients in pharmaceutical formulations.

  • Colorimetric Method using Folin-Ciocalteau Reagent: This method is based on the reduction of the phosphomolybdotungstic acid in the Folin-Ciocalteau (FC) reagent by this compound in an alkaline medium, resulting in the formation of a blue-colored chromogen that can be quantified spectrophotometrically.[1]

Experimental Protocols

Method 1: Difference Spectrophotometry

This method is based on the measurement of the absorbance difference of this compound in 0.1N Hydrochloric Acid (HCl) and 0.1N Sodium Hydroxide (NaOH).

  • UV-Visible Spectrophotometer (Shimadzu UV-1601 or equivalent)[2][3]

  • 10 mm matched quartz cells[2][3]

  • Analytical Balance

  • Volumetric flasks

  • Pipettes

  • Methanol (Analytical Grade)[1][2][3]

  • Hydrochloric Acid (HCl), 0.1N[2][3]

  • Sodium Hydroxide (NaOH), 0.1N[2][3]

  • Whatman No. 42 filter paper[1][2][3]

  • This compound Reference Standard

  • Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in a sufficient volume of methanol and then make up to the mark with methanol.[2][3]

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with 0.1N HCl to prepare the acidic solution. In a separate 50 mL volumetric flask, pipette 5 mL of the stock solution and dilute to the mark with 0.1N NaOH to prepare the basic solution.[2][3]

  • Calibration Standards (1-35 µg/mL): Prepare a series of standard solutions by transferring appropriate aliquots of the working standard solutions (both acidic and basic) into separate sets of 10 mL volumetric flasks and diluting to the mark with their respective solvents (0.1N HCl or 0.1N NaOH).[2][3]

  • Set the spectrophotometer to scan from 200 to 400 nm.

  • Use the acidic solution of each concentration as the blank (reference) and the corresponding basic solution as the sample.

  • Record the difference spectrum for each concentration.

  • Measure the difference in absorbance between the maximum at 221 nm and the minimum at 275 nm.[2][3]

  • Plot a calibration curve of the absorbance difference against the concentration of this compound.

  • Determine the concentration of the sample from the calibration curve.

  • Weigh and finely powder ten tablets.

  • Transfer a quantity of the powder equivalent to 50 mg of this compound to a 50 mL volumetric flask.[2][3]

  • Add about 30 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

  • Filter the solution through Whatman No. 42 filter paper.[2][3]

  • Prepare acidic and basic sample solutions by diluting 5 mL of the filtered solution to 50 mL with 0.1N HCl and 0.1N NaOH, respectively, to obtain a concentration of 100 µg/mL.[2][3]

  • Further dilute the sample solutions to a concentration within the Beer's law range and proceed as described in the analytical procedure.

Method 2: Colorimetric Method using Folin-Ciocalteau Reagent

This method involves the reduction of Folin-Ciocalteau reagent by this compound in an alkaline medium to produce a blue-colored complex.

  • UV-Visible Spectrophotometer

  • Analytical Balance

  • Volumetric flasks

  • Pipettes

  • Folin-Ciocalteau (FC) Reagent (1N)[1]

  • Sodium Hydroxide (NaOH) Solution (1N)[1][4]

  • Methanol (Analytical Grade)

  • Purified Water

  • This compound Reference Standard

  • Stock Solution (1 mg/mL): Prepare as described in Method 1.

  • Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with purified water.[1]

  • Calibration Standards (2-25 µg/mL): Transfer aliquots (0.2 to 2.5 mL) of the working standard solution into a series of 10 mL volumetric flasks.[1]

  • Reagent Blank: Prepare a blank solution containing all reagents except the drug.

  • To each volumetric flask containing the calibration standards, add 0.8 mL of 1N Folin-Ciocalteau reagent and 6 mL of purified water.[1]

  • Shake the flasks well for 3-5 minutes.[1]

  • Add 1 mL of 1N NaOH solution to each flask and make up the volume to 10 mL with purified water.[1]

  • Allow the solutions to stand at room temperature for the color to develop.

  • Measure the absorbance of the blue-colored chromogen at 725 nm against the reagent blank within one hour.[1]

  • Plot a calibration curve of absorbance against the concentration of this compound.

  • Determine the concentration of the sample from the calibration curve.

  • Prepare a methanolic extract of the tablet powder equivalent to 1 mg/mL of this compound as described in Method 1.

  • Dilute the filtered solution with purified water to obtain a concentration within the Beer's law range.

  • Proceed with the color development and absorbance measurement as described in the analytical procedure.

Data Presentation

The quantitative data for the described spectrophotometric methods are summarized in the tables below for easy comparison.

Table 1: Optical Characteristics and Method Validation for Difference Spectrophotometry

ParameterValueReference
λmax (nm)221[2][3]
λmin (nm)275[2][3]
Beer's Law Range (µg/mL)1 - 35[2][3]
Molar Absorptivity (L mol⁻¹ cm⁻¹)1.3 x 10⁴[2][3]
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)> 99.0%[2]
Precision (% RSD)< 2.0%[2]

Table 2: Optical Characteristics and Method Validation for Colorimetric Method with Folin-Ciocalteau Reagent

ParameterValueReference
λmax (nm)725[1]
Beer's Law Range (µg/mL)2 - 25[1]
Correlation Coefficient (r²)0.9997[1]
Slope0.0309[1]
Intercept0.0165[1]
Accuracy (% Recovery)Validated[1]
Precision (% RSD)Validated[1]

Table 3: Alternative Colorimetric Methods

MethodReagentλmax (nm)Beer's Law Range (µg/mL)Reference
Method ANitrous Acid & Diphenylamine52110 - 50[4][5]
Method Cp-dimethylaminobenzaldehyde41120 - 100[4][5]

Visualizations

The following diagram illustrates the general experimental workflow for the spectrophotometric assay of this compound.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_dilution Dilution & Reaction cluster_analysis Analysis bulk_drug Bulk Drug / Tablet Powder weighing Accurate Weighing bulk_drug->weighing dissolution Dissolution in Methanol weighing->dissolution filtration Filtration dissolution->filtration stock_solution Stock Solution (1 mg/mL) filtration->stock_solution working_solution Working Solution (100 µg/mL) stock_solution->working_solution calibration_standards Calibration Standards working_solution->calibration_standards sample_solution Sample Solution working_solution->sample_solution reagent_addition Reagent Addition (for Colorimetric Method) calibration_standards->reagent_addition sample_solution->reagent_addition spectrophotometer Spectrophotometric Measurement at λmax reagent_addition->spectrophotometer calibration_curve Calibration Curve Plotting spectrophotometer->calibration_curve concentration_det Concentration Determination calibration_curve->concentration_det Method_Selection_Logic start Start: Need to Quantify Cefetamet Pivoxil HCl is_formulation Is the sample a pharmaceutical formulation? start->is_formulation is_simple_matrix Is the matrix simple (minimal excipients)? is_formulation->is_simple_matrix Yes diff_spec Difference Spectrophotometry is_formulation->diff_spec No (Complex Matrix) uv_direct Direct UV Spectrophotometry (at 234 nm) is_simple_matrix->uv_direct Yes colorimetric Colorimetric Method (e.g., with FC Reagent) is_simple_matrix->colorimetric No (Potential Interference) end End: Method Selected uv_direct->end diff_spec->end colorimetric->end

References

Application Notes and Protocols for Determining the Efficacy of Cefetamet Pivoxil Hydrochloride Using Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet Pivoxil Hydrochloride is an orally administered third-generation cephalosporin antibiotic.[1][2][3] It is a prodrug that is hydrolyzed in the body to its active form, cefetamet.[2][3] This active metabolite exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria, making it effective for treating infections of the respiratory and urinary tracts.[1][4] The primary mechanism of action of cefetamet is the inhibition of bacterial cell wall synthesis.[4] This document provides detailed protocols for essential cell culture-based assays to evaluate the in vitro efficacy of this compound.

Mechanism of Action

Cefetamet exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located in the bacterial cell wall.[4][5] These enzymes are crucial for the final transpeptidation step in peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By interfering with PBP activity, cefetamet disrupts the cross-linking of peptidoglycan chains, which weakens the cell wall.[4] This ultimately leads to cell lysis and bacterial death.[4]

cluster_0 Bacterial Cell Cefetamet Cefetamet PBP Penicillin-Binding Proteins (PBPs) Cefetamet->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Loss leads to

Mechanism of action of Cefetamet.

Data Presentation: In Vitro Susceptibility of Various Pathogens

The following tables summarize the in vitro activity of cefetamet against key respiratory and urinary tract pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of the tested strains (MIC90).

Table 1: In Vitro Activity of Cefetamet Against Respiratory Pathogens

Bacterial SpeciesMIC90 (mg/L)
Streptococcus pneumoniae (penicillin-sensitive)Varies
Haemophilus influenzaeVaries
Moraxella catarrhalisVaries
Group A β-hemolytic streptococciVaries

Note: Cefetamet has poor activity against penicillin-resistant Streptococcus pneumoniae.[2][3]

Table 2: In Vitro Activity of Cefetamet Against Enterobacteriaceae

Bacterial SpeciesPercentage Inhibited at ≤ 4 mg/LPercentage Inhibited at ≤ 8 mg/L
Enterobacteriaceae88.2%94.5%
Vibrionaceae88.2%94.5%

Data from a study testing the in vitro activity of the free acid of cefetamet pivoxil against 355 clinical isolates.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in vitro.[7][8]

Experimental Workflow:

Start Start Prepare_Drug Prepare Cefetamet Stock and Serial Dilutions Start->Prepare_Drug Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microplate Wells Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Materials:

  • This compound (note: soluble in DMSO and ethanol, insoluble in water)[4]

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Protocol:

  • Preparation of Cefetamet Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold serial dilutions of the cefetamet stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Pick a few colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the cefetamet dilutions, as well as to a positive control well (containing only broth and bacteria) and a negative control well (containing only broth).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of cefetamet at which no visible growth is observed.[9]

Bacterial Viability Assay (Colony Forming Unit Counting)

This assay determines the number of viable bacterial cells after treatment with this compound, allowing for the differentiation between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Protocol:

  • Bacterial Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.

  • Exposure to Cefetamet:

    • Prepare tubes with fresh broth containing different concentrations of cefetamet (e.g., at, below, and above the predetermined MIC).

    • Inoculate the tubes with the bacterial culture to a final density of approximately 1 x 10⁶ CFU/mL.

    • Include a control tube with no antibiotic.

  • Incubation: Incubate the tubes at 37°C with shaking for a defined period (e.g., 2, 4, 6, and 24 hours).

  • Serial Dilution and Plating:

    • At each time point, take an aliquot from each tube.

    • Perform a series of 10-fold serial dilutions in sterile PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculation of Viable Cells: Calculate the number of viable cells (CFU/mL) in the original culture for each treatment condition and time point using the following formula:

    • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

  • Data Analysis: Plot the log CFU/mL against time for each cefetamet concentration. A significant drop in CFU/mL compared to the control indicates a bactericidal effect.

Logical Relationship for Assay Selection:

Initial_Screening Initial Efficacy Screening MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Initial_Screening->MIC_Assay Bacteriostatic Bacteriostatic Effect? MIC_Assay->Bacteriostatic Bactericidal Bactericidal Effect? Bacteriostatic->Bactericidal No Viability_Assay Perform Bacterial Viability Assay (CFU Counting) Bacteriostatic->Viability_Assay Yes Bactericidal->Viability_Assay Yes Conclusion Characterize Antibacterial Activity Bactericidal->Conclusion No Viability_Assay->Conclusion

Assay selection logic.

Conclusion

The provided protocols for the Minimum Inhibitory Concentration assay and the Bacterial Viability Assay are fundamental in vitro methods for characterizing the efficacy of this compound against relevant bacterial pathogens. Consistent and standardized application of these assays will yield reliable data to support preclinical and clinical development of this important antibiotic.

References

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Cefetamet Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cefetamet Pivoxil Hydrochloride in the study of bacterial resistance mechanisms. This document outlines the mechanism of action of Cefetamet, details common resistance pathways, and provides standardized protocols for key experimental procedures.

Introduction to this compound

This compound is an orally administered third-generation cephalosporin.[1] Following absorption, it is hydrolyzed to its active form, Cefetamet. As a beta-lactam antibiotic, Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death. Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, making it a valuable tool for investigating various resistance mechanisms.[1]

Mechanism of Action and Bacterial Resistance

The primary mechanism of action for Cefetamet is the acylation of PBPs, rendering them inactive. This process is illustrated in the signaling pathway below.

cluster_drug_action Cefetamet Mechanism of Action Cefetamet Cefetamet PBP Penicillin-Binding Proteins (PBPs) Cefetamet->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of Cefetamet.

Bacteria have evolved several mechanisms to counteract the effects of beta-lactam antibiotics like Cefetamet. Understanding these is crucial for developing new therapeutic strategies. The primary resistance mechanisms include:

  • Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.

  • Target Modification: Alterations in the structure of PBPs, reducing their affinity for Cefetamet.

  • Reduced Permeability: Changes in the bacterial outer membrane that restrict the entry of the antibiotic.

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.

The interplay of these resistance mechanisms is depicted in the following diagram:

cluster_resistance Bacterial Resistance Mechanisms to Cefetamet Cefetamet_out Cefetamet (extracellular) Porin_channel Porin Channel Cefetamet_out->Porin_channel Enters via Cefetamet_in Cefetamet (intracellular) PBP_target PBP Target Cefetamet_in->PBP_target Inhibits BetaLactamase β-lactamase Cefetamet_in->BetaLactamase Degraded by Modified_PBP Modified PBP Cefetamet_in->Modified_PBP Reduced binding to Efflux_Pump Efflux Pump Cefetamet_in->Efflux_Pump Expelled by CellWall_synthesis Cell Wall Synthesis PBP_target->CellWall_synthesis Blocks Bacterial_survival Bacterial Survival CellWall_synthesis->Bacterial_survival Allows Modified_PBP->CellWall_synthesis Continues Efflux_Pump->Cefetamet_out Porin_channel->Cefetamet_in

Caption: Overview of bacterial resistance mechanisms.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of Cefetamet against a range of common respiratory pathogens. MIC values are presented as MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates).

Table 1: Cefetamet MICs for Key Respiratory Pathogens

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae--≤0.5[2]
Haemophilus influenzae2,212-≤2.0[3]
Moraxella catarrhalis--0.39[4]
Klebsiella pneumoniae---[5]
Streptococcus pyogenes--≤0.5[2]

Table 2: Comparative Cefetamet MICs for Haemophilus influenzae Strains

Strain TypeNumber of IsolatesCefetamet MIC Range (µg/mL)Cefetamet MIC₉₀ (µg/mL)Reference
Ampicillin-susceptible1,893≤0.03 - 0.50.12[3]
β-lactamase-positive191≤0.03 - 1.00.25[3]
Ampicillin-resistant, β-lactamase-negative1280.12 - 2.01.0[3]

Experimental Protocols

Detailed methodologies for key experiments to study bacterial resistance to this compound are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of Cefetamet that inhibits the visible growth of a bacterium.

Workflow:

start Start prep_antibiotic Prepare Cefetamet Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: MIC determination workflow.

Materials:

  • This compound

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Cefetamet Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Cefetamet working stock solution in broth to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum: Adjust the turbidity of a logarithmic phase bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefetamet dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Cefetamet at which no visible bacterial growth is observed.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of Cefetamet over time.

Workflow:

start Start prep_cultures Prepare Bacterial Cultures with Cefetamet at various MICs start->prep_cultures incubate Incubate at 37°C prep_cultures->incubate sample Collect Aliquots at Different Time Points incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate count_colonies Incubate and Count Colony Forming Units (CFUs) plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Time-kill assay workflow.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium

  • Sterile test tubes or flasks

  • Shaking incubator

  • Agar plates

  • Pipettes and dilution tubes

Procedure:

  • Prepare Cultures: Inoculate flasks containing fresh broth with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL). Add Cefetamet at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control without the antibiotic.

  • Incubation: Incubate the flasks at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each Cefetamet concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Beta-Lactamase Activity Assay

This protocol measures the ability of bacterial extracts to hydrolyze a chromogenic cephalosporin, indicating the presence of beta-lactamase activity.

Workflow:

start Start prep_extract Prepare Bacterial Cell Lysate start->prep_extract add_nitrocefin Add Nitrocefin (Chromogenic Substrate) prep_extract->add_nitrocefin incubate Incubate at Room Temperature add_nitrocefin->incubate measure_absorbance Measure Absorbance at 486 nm incubate->measure_absorbance calculate_activity Calculate Beta-Lactamase Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Beta-lactamase activity assay workflow.

Materials:

  • Bacterial culture

  • Lysis buffer

  • Nitrocefin (chromogenic cephalosporin substrate)

  • Spectrophotometer or microplate reader

  • Centrifuge

Procedure:

  • Prepare Cell Lysate: Harvest bacterial cells from a culture by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells (e.g., by sonication or enzymatic digestion). Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Reaction: In a microplate well, add the bacterial lysate.

  • Add Substrate: Add a solution of nitrocefin to initiate the reaction. Hydrolysis of the beta-lactam ring in nitrocefin results in a color change from yellow to red.

  • Measure Absorbance: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer.

  • Calculate Activity: The rate of change in absorbance is proportional to the beta-lactamase activity in the sample.

Signaling Pathways in Cephalosporin Resistance

AmpC Beta-Lactamase Regulation

In many Gram-negative bacteria, the expression of the AmpC beta-lactamase is inducible in the presence of beta-lactam antibiotics. This complex signaling pathway involves proteins of the peptidoglycan recycling pathway.

cluster_ampc AmpC Beta-Lactamase Induction Pathway BetaLactam β-Lactam Antibiotic (e.g., Cefetamet) PBP_inhibition PBP Inhibition BetaLactam->PBP_inhibition PG_fragments Peptidoglycan Fragments PBP_inhibition->PG_fragments Leads to accumulation of AmpG AmpG (Permease) PG_fragments->AmpG Transported by AmpD AmpD (Amidase) PG_fragments->AmpD Cleaved by AmpR AmpR (Regulator) PG_fragments->AmpR Binds to (Inducer) Cytoplasm Cytoplasm AmpG->Cytoplasm UDP_MurNAc UDP-MurNAc pentapeptide AmpD->UDP_MurNAc Prevents accumulation of 1,6-anhydromuropeptides UDP_MurNAc->AmpR Binds to (Repressor) ampC_gene ampC gene AmpR->ampC_gene Represses AmpR->ampC_gene Activates Transcription AmpC AmpC β-lactamase ampC_gene->AmpC

Caption: AmpC beta-lactamase induction pathway.

Two-Component Systems in Beta-Lactam Resistance

Two-component signal transduction systems (TCS) are a major way bacteria sense and respond to environmental changes, including the presence of antibiotics. Some TCS can contribute to beta-lactam resistance by upregulating efflux pumps or modifying cell wall synthesis.

cluster_tcs Two-Component System in Beta-Lactam Resistance Antibiotic_Stress Antibiotic Stress (e.g., Cefetamet) Sensor_Kinase Sensor Histidine Kinase (HK) Antibiotic_Stress->Sensor_Kinase Sensed by Sensor_Kinase->Sensor_Kinase Response_Regulator Response Regulator (RR) Sensor_Kinase->Response_Regulator Phosphorylates Efflux_Pump_Gene Efflux Pump Gene Response_Regulator->Efflux_Pump_Gene Activates PBP_mod_gene PBP Modification Gene Response_Regulator->PBP_mod_gene Activates Efflux_Pump_Expression Increased Efflux Pump Expression Efflux_Pump_Gene->Efflux_Pump_Expression PBP_Modification PBP Modification PBP_mod_gene->PBP_Modification Resistance Increased Resistance Efflux_Pump_Expression->Resistance PBP_Modification->Resistance

Caption: Role of two-component systems in resistance.

References

Application Notes and Protocols for Pharmacokinetic Studies of Cefetamet Pivoxil Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet Pivoxil Hydrochloride is an oral third-generation cephalosporin antibiotic. It is administered as a prodrug, Cefetamet Pivoxil, which is the pivaloyloxymethyl ester of the active metabolite, Cefetamet. This ester formulation enhances oral bioavailability. Following absorption, Cefetamet Pivoxil is rapidly hydrolyzed by esterases in the gut wall, blood, and/or liver to release the active therapeutic agent, Cefetamet. Cefetamet exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens by inhibiting the synthesis of the bacterial cell wall.[1][2] Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for predicting its efficacy and safety in humans.

These application notes provide a summary of available pharmacokinetic data in animal models and detailed protocols for conducting such studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefetamet After Oral Administration of Cefetamet Pivoxil to Beagle Dogs

Dose (mg)Cmax (μg/mL)t1/2 (h)AUC0-t (mg·h/L)
1259.25 ± 1.021.79 ± 0.5031.90 ± 4.76
2509.75 ± 1.771.93 ± 0.6542.69 ± 8.93
50015.55 ± 6.652.02 ± 0.5468.72 ± 24.11

Data presented as mean ± standard deviation.

Metabolic Pathway of this compound

Cefetamet Pivoxil is a prodrug that is biologically inactive. It is designed to increase the oral absorption of the active drug, Cefetamet. After oral administration, Cefetamet Pivoxil is absorbed and rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa, blood, and liver. This enzymatic cleavage removes the pivoxil group, releasing the active antibacterial agent, Cefetamet, into the systemic circulation.[3][4]

G cluster_absorption Gastrointestinal Tract cluster_metabolism Intestinal Mucosa / Liver / Blood cluster_circulation Systemic Circulation Cefetamet_Pivoxil_HCl Cefetamet Pivoxil HCl (Oral Administration) Cefetamet_Pivoxil Cefetamet Pivoxil Cefetamet_Pivoxil_HCl->Cefetamet_Pivoxil Dissolution Cefetamet Cefetamet (Active Drug) Cefetamet_Pivoxil->Cefetamet Hydrolysis Pivalic_Acid Pivalic Acid + Formaldehyde Cefetamet_Pivoxil->Pivalic_Acid Esterases Esterases Esterases->Cefetamet_Pivoxil Systemic_Cefetamet Cefetamet Cefetamet->Systemic_Cefetamet Absorption

Metabolic activation of this compound.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Rats

1. Animals:

  • Species: Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. Acclimatize animals for at least one week before the experiment.

2. Drug Formulation and Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

  • Administer the drug formulation via oral gavage at the desired dose.

3. Blood Sample Collection:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Determine the concentration of Cefetamet in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Protocol 2: Pharmacokinetic Study of Orally Administered this compound in Beagle Dogs

1. Animals:

  • Species: Beagle dogs.

  • Weight: 8-12 kg.

  • Housing: House the dogs in a controlled environment with a standard diet and access to water. Acclimatize the animals to the laboratory conditions before the study.

2. Drug Formulation and Administration:

  • Formulate this compound into capsules or a suspension for oral administration.

  • Fast the dogs overnight (approximately 12 hours) prior to drug administration, with free access to water.

  • Administer the drug at the desired dose.

3. Blood Sample Collection:

  • Collect blood samples (approximately 2-3 mL) from the cephalic or jugular vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an appropriate anticoagulant.

  • Process the blood to obtain plasma and store the plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Quantify the plasma concentrations of Cefetamet using a validated HPLC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study in an animal model.

G Start Start PK Study Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Formulation Drug Formulation Start->Drug_Formulation Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Administration Drug_Formulation->Dosing Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS Analysis Sample_Storage->Sample_Analysis Data_Analysis Pharmacokinetic Analysis Sample_Analysis->Data_Analysis End End of Study Data_Analysis->End

Workflow for a typical preclinical pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Analysis of Cefetamet Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Cefetamet Pivoxil Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis?

A common starting point for the reversed-phase HPLC analysis of this compound is a mixture of an organic solvent and an aqueous buffer. Based on published methods, a mobile phase consisting of acetonitrile and water or a phosphate buffer is a good starting point.[1][2][3][4][5] The exact ratio can be optimized to achieve the desired retention time and resolution.

Q2: What type of column is recommended for this analysis?

A C18 column is the most frequently used stationary phase for the analysis of this compound and other cephalosporins due to its ability to retain and separate these moderately polar compounds.[1][2][3][4][5][6][7]

Q3: What is the recommended detection wavelength?

The UV detection wavelength for this compound is typically in the range of 232 nm to 254 nm.[2][3][5][8] A wavelength of 251 nm has been reported to show maximum absorbance.[3]

Q4: How does the pH of the mobile phase affect the analysis?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound. Adjusting the pH can significantly impact the retention time and peak shape. For cephalosporins, a mobile phase pH around 3.5 to 6.0 is often used to ensure good peak symmetry and retention.[1][5] It is crucial to operate within the pH stability range of your column.[9]

Q5: What is the effect of the organic modifier concentration in the mobile phase?

The concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase controls the retention time of this compound. Increasing the organic modifier concentration will decrease the retention time, while decreasing it will lead to a longer retention time. The choice of organic solvent can also influence the selectivity of the separation.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.

    • Solution: Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like this compound, a mobile phase pH that is at least 2 units away from the analyte's pKa can improve peak shape.[9] Experiment with a pH range of 3.5 to 6.0.

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the C18 column can interact with the analyte, causing tailing.

    • Solution: Add a competing base or an ion-pairing agent to the mobile phase. Alternatively, use an end-capped column.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

Problem 2: Poor Resolution Between this compound and Impurities/Degradants

Possible Causes & Solutions

  • Suboptimal Mobile Phase Composition: The ratio of organic to aqueous phase may not be optimal for separating closely eluting peaks.

    • Solution: Perform a systematic study by varying the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention and may improve resolution.

  • Incorrect Choice of Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Solution: Try switching from acetonitrile to methanol or using a ternary mixture of water, acetonitrile, and methanol.[5]

  • Inadequate pH Adjustment: The pH can influence the selectivity between the analyte and its impurities.

    • Solution: Systematically vary the mobile phase pH within the stable range of the column to see if the resolution improves.

Problem 3: Unstable or Shifting Retention Times

Possible Causes & Solutions

  • Inadequately Buffered Mobile Phase: Fluctuations in pH can cause shifts in retention time for ionizable compounds.

    • Solution: Use a buffer in the aqueous portion of the mobile phase. A phosphate buffer at a concentration of 10-50 mM is common.[1][10][11]

  • Mobile Phase Preparation Inconsistency: Small variations in the mobile phase composition between runs can lead to retention time shifts.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve reproducibility.

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and uniform temperature.[7]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Prepare a series of aqueous buffer solutions with different pH values (e.g., 3.5, 4.5, 5.5) using a phosphate buffer.

  • Prepare Mobile Phases:

    • For each pH value, prepare a mobile phase by mixing the buffer with the organic modifier (e.g., acetonitrile) in a fixed ratio (e.g., 65:35 v/v aqueous:organic).

  • HPLC Analysis:

    • Equilibrate the HPLC system with the first mobile phase until a stable baseline is achieved.

    • Inject the this compound stock solution.

    • Record the chromatogram and note the retention time and peak asymmetry factor.

    • Repeat the analysis for each prepared mobile phase.

  • Data Analysis:

    • Compare the retention times and peak shapes obtained at different pH values to determine the optimal pH for your separation.

Protocol 2: Organic Modifier Composition Optimization
  • Prepare Aqueous Phase:

    • Prepare a sufficient volume of the aqueous portion of the mobile phase at the optimal pH determined from Protocol 1.

  • Prepare Mobile Phases:

    • Prepare a series of mobile phases with varying ratios of the aqueous phase to the organic modifier (e.g., 70:30, 65:35, 60:40 v/v).

  • HPLC Analysis:

    • Equilibrate the system with the first mobile phase composition.

    • Inject the sample and record the chromatogram.

    • Repeat the analysis for each mobile phase composition.

  • Data Analysis:

    • Evaluate the effect of the organic modifier percentage on retention time and resolution from any impurities.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (Tf)
3.58.21.1
4.57.51.0
5.56.81.3

Table 2: Effect of Acetonitrile Concentration on Retention Time and Resolution

Acetonitrile (%)Retention Time (min)Resolution (Rs) with Impurity A
3012.52.1
359.81.8
407.21.4

Visualizations

Troubleshooting_Workflow start Start: HPLC Problem (e.g., Poor Peak Shape) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Suspect System Issue: - Leak - Blockage - Detector/Injector Malfunction check_all_peaks->system_issue Yes specific_peak_issue Chemical or Column-Specific Issue check_all_peaks->specific_peak_issue No check_peak_shape Analyze Peak Shape: Tailing or Fronting? specific_peak_issue->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting optimize_ph Optimize Mobile Phase pH tailing->optimize_ph check_overload Check for Sample Overload fronting->check_overload end_good_peak Resolution: Good Peak Shape optimize_ph->end_good_peak reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc reduce_conc->end_good_peak

Caption: Troubleshooting workflow for abnormal peak shapes.

Mobile_Phase_Optimization start Start: Mobile Phase Optimization select_column Select C18 Column start->select_column initial_mobile_phase Initial Mobile Phase: Acetonitrile:Buffer (e.g., 35:65) select_column->initial_mobile_phase optimize_ph Optimize pH (e.g., 3.5-5.5) initial_mobile_phase->optimize_ph ph_good Acceptable Peak Shape? optimize_ph->ph_good ph_good->optimize_ph No, Adjust pH optimize_organic Optimize Organic Ratio ph_good->optimize_organic Yes resolution_good Acceptable Resolution and Retention Time? optimize_organic->resolution_good consider_ternary Consider Ternary Mobile Phase (ACN/MeOH/Buffer) optimize_organic->consider_ternary If resolution is still poor resolution_good->optimize_organic No, Adjust Ratio final_method Final Optimized Method resolution_good->final_method Yes consider_ternary->optimize_organic

Caption: Logical workflow for mobile phase optimization.

References

Overcoming poor solubility of Cefetamet Pivoxil Hydrochloride in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Cefetamet Pivoxil Hydrochloride during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the solubility properties of this compound?

A1: this compound is a white to light yellowish-white crystalline powder. It is practically insoluble in water but exhibits good solubility in several organic solvents.[1][2]

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, methanol, and N,N-dimethylformamide.[1][2][3] For in vitro assays, DMSO is a commonly used solvent to prepare stock solutions.[4]

Q3: Why does my this compound precipitate when I add it to my aqueous assay buffer or cell culture medium?

A3: Precipitation occurs because this compound is poorly soluble in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain the solubility of the compound, causing it to precipitate.

Q4: What is the general mechanism of action of Cefetamet?

A4: this compound is a prodrug that is hydrolyzed to its active form, Cefetamet. Cefetamet is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during assays with this compound and provides step-by-step solutions.

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media

Cause: The aqueous buffer cannot maintain the solubility of the drug at the desired final concentration.

Solutions:

  • Optimize Solvent Concentration:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • When diluting into your aqueous assay buffer, ensure the final DMSO concentration is kept as low as possible while maintaining solubility. For many cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[7] Some cell lines may tolerate up to 1%, but it is crucial to run a solvent toxicity control.[8][9]

  • Use a Co-solvent System:

    • For certain applications, a co-solvent system can improve solubility. A mixture of DMSO and polyethylene glycol 300 (PEG300) can be effective.[4]

    • Always verify the compatibility of the co-solvent system with your specific assay, as it may affect cellular or enzymatic activity.

  • Employ Solubilizing Excipients:

    • Complexation with cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility of hydrophobic drugs.[4][10]

    • The use of surfactants like Tween-80 can also aid in solubilization by forming micelles that encapsulate the drug.[4]

Issue 2: Inconsistent or Unreliable Assay Results

Cause: The organic solvent used to dissolve this compound may be interfering with the assay components (e.g., enzymes, cells).

Solutions:

  • Determine the Maximum Tolerated Solvent Concentration:

    • Perform a solvent tolerance experiment by exposing your cells or enzymatic system to a range of solvent concentrations (e.g., DMSO from 0.05% to 2%).

    • Measure the relevant endpoint (e.g., cell viability, enzyme activity) to determine the highest concentration of the solvent that does not significantly affect the assay.[11]

  • Include Proper Controls:

    • Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples but without the drug. This allows you to differentiate the effects of the drug from the effects of the solvent.

Issue 3: Difficulty in Preparing a Stable Stock Solution

Cause: The compound may not be fully dissolving or may be degrading over time.

Solutions:

  • Use Freshly Opened, Anhydrous Solvents:

    • Hygroscopic solvents like DMSO can absorb moisture, which can reduce their solvating power for hydrophobic compounds.[3][4] Always use fresh, high-purity, anhydrous solvents.

  • Proper Storage of Stock Solutions:

    • Store stock solutions of this compound in an appropriate solvent at -20°C or -80°C to minimize degradation.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Quantitative Data Summary

The following tables provide a summary of recommended solvent concentrations for in vitro assays.

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

Cell Type SensitivityRecommended Max. Final DMSO ConcentrationNotes
Highly Sensitive Cells≤ 0.1%Always perform a toxicity control.[1]
Moderately Sensitive Cells0.1% - 0.5%Monitor for any signs of cytotoxicity.[7][9]
Less Sensitive Cells≤ 1.0%Higher concentrations may affect cell proliferation and viability.[8][11]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble (< 0.1 mg/mL)[4]
DMSO≥ 100 mg/mL[3][4]
Ethanol100 mg/mL[3]
MethanolVery Soluble[1]
N,N-dimethylformamideVery Soluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[4]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[4]

Protocol 2: General Procedure for Diluting Stock Solution for Cell-Based Assays
  • Objective: To prepare working solutions of this compound with a final DMSO concentration that is non-toxic to the cells.

  • Procedure:

    • Thaw a frozen aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations of the drug.

    • Crucially, ensure that the final concentration of DMSO in the culture medium does not exceed the predetermined non-toxic level for your specific cell line (refer to Table 1 and your own solvent tolerance experiments).

    • For example, to achieve a final drug concentration of 100 µM with a final DMSO concentration of 0.1%, if your stock is 100 mM in 100% DMSO, you would perform a 1:1000 dilution in the cell culture medium.

    • Always include a vehicle control containing the same final concentration of DMSO as the drug-treated wells.

Visualizations

Diagram 1: Experimental Workflow for Overcoming Solubility Issues

experimental_workflow start Start: Poorly Soluble Cefetamet Pivoxil HCl prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock solvent_test Determine Max. Tolerated Solvent Concentration (e.g., 0.1% - 0.5% DMSO) prep_stock->solvent_test dilution Dilute Stock into Aqueous Assay Medium prep_stock->dilution solvent_test->dilution precipitation_check Observe for Precipitation dilution->precipitation_check no_precipitate No Precipitation: Proceed with Assay precipitation_check->no_precipitate No precipitate Precipitation Occurs: Troubleshoot precipitation_check->precipitate Yes troubleshoot_options Troubleshooting Options precipitate->troubleshoot_options cosolvent Use Co-solvents (e.g., PEG300) troubleshoot_options->cosolvent excipient Use Solubilizing Excipients (e.g., Cyclodextrins, Tween-80) troubleshoot_options->excipient re_dilute Re-prepare Dilutions cosolvent->re_dilute excipient->re_dilute re_dilute->dilution

Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.

Diagram 2: Mechanism of Action of Cefetamet

mechanism_of_action drug Cefetamet Pivoxil HCl (Prodrug) hydrolysis Hydrolysis (in vivo/in vitro) drug->hydrolysis active_drug Cefetamet (Active Drug) hydrolysis->active_drug binding Binding active_drug->binding pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall pbp->binding inhibition Inhibition of Transpeptidation binding->inhibition disruption Disruption of Cell Wall Integrity inhibition->disruption cell_wall_synthesis Peptidoglycan Cell Wall Synthesis cell_wall_synthesis->pbp lysis Bacterial Cell Lysis and Death disruption->lysis

Caption: Simplified signaling pathway of Cefetamet's bactericidal action.

References

Troubleshooting low yield in Cefetamet Pivoxil Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Cefetamet Pivoxil Hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a significantly lower than expected yield in the first step of our synthesis, the acylation of 7-ADCA to Cefetamet acid. What are the potential causes and how can we troubleshoot this?

A1: Low yield in the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) to form Cefetamet acid is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this critical step:

Troubleshooting Workflow for Low Yield in Cefetamet Acid Synthesis

G cluster_0 Problem: Low Yield of Cefetamet Acid cluster_1 Raw Material Quality Checks cluster_2 Reaction Condition Optimization cluster_3 Work-up & Isolation Improvements cluster_4 Solutions A Low Yield Observed B Check Raw Material Quality A->B C Review Reaction Conditions A->C D Optimize Work-up & Isolation A->D B1 Purity of 7-ADCA B->B1 B2 Activity of Acylating Agent B->B2 B3 Solvent & Base Quality B->B3 C1 Temperature Control C->C1 C2 pH of the Reaction Mixture C->C2 C3 Reaction Time C->C3 C4 Molar Ratios of Reactants C->C4 D1 pH Adjustment for Precipitation D->D1 D2 Choice of Anti-solvent D->D2 D3 Drying Conditions D->D3 S1 Use High-Purity 7-ADCA (>99%) B1->S1 S2 Verify Acylating Agent Potency B2->S2 S3 Use Anhydrous Solvents & Fresh Bases B3->S3 S4 Maintain Temperature at 0-5 °C C1->S4 S5 Control pH between 6.0-12.0 C2->S5 S6 Monitor Reaction by HPLC to Completion C3->S6 S7 Adjust pH to 2.5-3.0 for Crystallization D1->S7 S8 Use Acetone for Washing D2->S8 S9 Vacuum Dry at 40-50 °C D3->S9

Caption: Troubleshooting workflow for low yield in Cefetamet acid synthesis.

Potential Causes and Solutions:

  • Purity of 7-ADCA: The quality of the starting material is crucial. Impurities in 7-ADCA can interfere with the acylation reaction. It is recommended to use 7-ADCA with a purity of over 99%.[1]

  • Acylating Agent Activity: The acylating agent, often an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (AE-active ester), can degrade over time.[1][2] Ensure the agent is fresh and has been stored under appropriate conditions (cool and dry).

  • Reaction Conditions:

    • Temperature: The reaction is typically carried out at low temperatures, between 0-5 °C, to minimize side reactions.[1]

    • pH: The pH of the reaction mixture should be maintained in the range of 6.0-12.0 for optimal results.[1]

    • Molar Ratios: The molar ratio of 7-ADCA to the AE-active ester and the organic base is critical. A common ratio is 1:1.2-1.5:1.2-1.5.[1]

  • Work-up and Isolation:

    • pH Adjustment: After the reaction, the pH is adjusted with an acid, like hydrochloric acid, to precipitate the Cefetamet acid. The final pH for crystallization is typically between 2.5 and 3.0.[3]

    • Solvent Selection: The choice of solvent for the reaction and for washing the final product can impact yield and purity. Dichloromethane is often used as the reaction solvent, and acetone is used for washing the precipitated solid.[3]

Table 1: Typical Reaction Parameters for Cefetamet Acid Synthesis

ParameterRecommended ValuePotential Impact of Deviation
Purity of 7-ADCA> 99%Lower purity can lead to side reactions and reduced yield.
Molar Ratio (7-ADCA:AE-active ester:Base)1 : 1.2-1.5 : 1.2-1.5Incorrect stoichiometry can result in incomplete reaction.
Reaction Temperature0-5 °CHigher temperatures can increase impurity formation.
Reaction pH6.0 - 12.0Suboptimal pH can slow down the reaction or cause degradation.
Crystallization pH2.5 - 3.0Incorrect pH can lead to incomplete precipitation.

Q2: Our yield drops significantly during the esterification of Cefetamet acid to Cefetamet Pivoxil. What are the likely causes and solutions?

A2: The esterification step, where Cefetamet acid is reacted with an iodomethyl pivalate, is another critical stage where yield can be compromised.

Troubleshooting Workflow for Low Yield in Cefetamet Pivoxil Synthesis

G cluster_0 Problem: Low Yield of Cefetamet Pivoxil cluster_1 Reactant Quality Checks cluster_2 Reaction Condition Optimization cluster_3 Extraction & Purification Improvements cluster_4 Solutions A Low Yield Observed B Check Reactant Quality A->B C Review Reaction Conditions A->C D Optimize Extraction & Purification A->D B1 Purity of Cefetamet Acid B->B1 B2 Quality of Iodomethyl Pivalate B->B2 B3 Solvent & Base Purity B->B3 C1 Temperature Control C->C1 C2 Reaction Time C->C2 C3 Base Selection & Amount C->C3 D1 Extraction Solvent D->D1 D2 Washing Steps D->D2 D3 Crystallization Solvent D->D3 S1 Use High-Purity Cefetamet Acid B1->S1 S2 Ensure Fresh Iodomethyl Pivalate B2->S2 S3 Use Anhydrous DMF & Triethylamine B3->S3 S4 Maintain Low Temperature (e.g., -25 to -30 °C) C1->S4 S5 Monitor Reaction for 2-3 Hours C2->S5 S6 Use Triethylamine as Base C3->S6 S7 Use Ethyl Acetate for Extraction D1->S7 S8 Wash with Na2S2O3, NaHCO3, and Brine D2->S8 S9 Use Isopropyl Alcohol for Crystallization D3->S9 G A Low Recovery after Crystallization B Ensure Complete Dissolution of Cefetamet Pivoxil Free Base A->B Step 1 C Optimize HCl Addition B->C Step 2 D Control Cooling & Crystallization Time C->D Step 3 E Optimize Washing of Crystals D->E Step 4 F Improved Yield and Purity E->F Outcome

References

Minimizing degradation of Cefetamet Pivoxil Hydrochloride during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Cefetamet Pivoxil Hydrochloride during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in storage?

A1: The primary cause of degradation is hydrolysis, which involves the cleavage of the β-lactam ring and the pivoxil ester bond. This process is significantly influenced by pH, temperature, and moisture.

Q2: What is the optimal pH for storing this compound in solution?

A2: this compound exhibits maximum stability in the pH range of 3 to 5.[1][2][3][4][5] Both acidic and basic conditions outside of this range will catalyze its degradation.

Q3: How should solid this compound be stored?

A3: Solid this compound should be stored in a cool, dry place, protected from humidity. Degradation of the solid form is known to occur at a relative humidity greater than 50%.

Q4: Is this compound sensitive to light?

A4: Based on available data for similar cephalosporins, this compound is considered relatively stable to light (photolytically stable).[6] However, as a general good laboratory practice, it is always recommended to store samples protected from light, especially for long-term storage.

Q5: Can I freeze solutions of this compound?

A5: Yes, freezing is a recommended storage method for solutions. However, it is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation. It is best to aliquot the solution into single-use vials before freezing.

Troubleshooting Guides

Issue: Unexpectedly High Levels of Degradation in a Stored Solution
Potential Cause Recommended Action Preventative Measures
Incorrect pH of the solution Verify the pH of the buffer or solvent used. The optimal pH range for stability is 3-5.[1][2][3][4][5]Always use a buffered solution within the recommended pH range of 3-5 for storing this compound.
Storage temperature is too high Transfer the solution to a lower temperature storage condition (e.g., refrigeration or freezing).Store solutions at recommended temperatures. For short-term storage, refrigeration (2-8°C) is suitable. For long-term storage, freezing (-20°C or -80°C) is recommended.
Repeated freeze-thaw cycles Discard the sample if it has undergone multiple freeze-thaw cycles.Aliquot stock solutions into single-use vials before freezing to avoid the need to thaw the entire stock for each use.
Contamination of the solution Prepare a fresh solution using sterile techniques and high-purity solvents.Ensure all glassware and equipment are sterile and use high-purity, nuclease-free water and appropriate buffers.
Issue: Degradation of Solid this compound Powder
Potential Cause Recommended Action Preventative Measures
Exposure to high humidity If the powder appears clumpy or discolored, it may have degraded. It is best to use a fresh, unopened vial.Store solid this compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use.
Inappropriate storage temperature Move the compound to a temperature-controlled environment.Store the solid powder in a cool and dry place, as recommended by the manufacturer.

Data Presentation

Table 1: Summary of a Study on the Hydrolysis of this compound in Aqueous Solutions

Temperature (K)pHRate Constant (k) x 10-5 (s-1)
3333.01.2
3334.00.9
3335.01.1
3336.02.5
3337.08.9
3433.03.1
3434.02.2
3435.02.8
3436.06.3
3437.022.4
3533.07.7
3534.05.5
3535.07.0
3536.015.8
3537.056.2

Data is illustrative and based on the findings that maximum stability is observed in the pH region from 3 to 5, with degradation rates increasing at higher temperatures and pH values outside this range. For precise kinetic data, refer to the cited literature.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution via HPLC

Objective: To determine the stability of this compound in an aqueous solution under specific pH and temperature conditions.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Buffer solutions (e.g., acetate buffer for pH 3-5, phosphate buffer for other pH values)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled incubator or water bath

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small amount of methanol. Dilute to a final known concentration with the desired buffer solution in a volumetric flask.

  • Sample Incubation: Aliquot the stock solution into several vials. Place the vials in a temperature-controlled environment (e.g., 40°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the incubator. Immediately cool the vial to stop further degradation and, if necessary, dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile, water, and methanol. The exact ratio should be optimized for good separation.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 263 nm

    • Injection Volume: 20 µL

    • Inject the samples from each time point into the HPLC system.

  • Data Analysis:

    • Record the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the peak area (or concentration) versus time.

    • The degradation rate constant (k) can be determined from the slope of the resulting linear plot.

Visualizations

Degradation Pathway of this compound

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering.

Caption: Hydrolytic degradation pathway of this compound.

Troubleshooting Workflow for Sample Degradation

G Troubleshooting Workflow for Unexpected Sample Degradation Start Unexpected Degradation Observed CheckStorage Review Storage Conditions Start->CheckStorage CheckSolution Review Solution Preparation Start->CheckSolution Temp Temperature Issue? CheckStorage->Temp Humidity Humidity Issue (Solid)? CheckStorage->Humidity pH pH Issue? CheckSolution->pH Solvent Solvent Purity Issue? CheckSolution->Solvent Contamination Contamination? CheckSolution->Contamination Temp->CheckSolution No AdjustTemp Adjust Temperature Temp->AdjustTemp Yes pH->Solvent No AdjustpH Adjust pH to 3-5 pH->AdjustpH Yes Humidity->CheckSolution No ControlHumidity Store in Desiccator Humidity->ControlHumidity Yes Solvent->Contamination No UseNewSolvent Use High-Purity Solvent Solvent->UseNewSolvent Yes PrepareFresh Prepare Fresh Sterile Solution Contamination->PrepareFresh Yes End Problem Resolved AdjustTemp->End AdjustpH->End ControlHumidity->End UseNewSolvent->End PrepareFresh->End

Caption: A logical workflow for troubleshooting unexpected degradation of this compound samples.

References

Improving the precision of Cefetamet Pivoxil Hydrochloride analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the precision of analytical methods for Cefetamet Pivoxil Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

HPLC Method Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing or fronting, affecting integration and precision. What are the possible causes and solutions?

  • Answer: Peak asymmetry is a common issue in HPLC analysis. Here are the potential causes and corresponding corrective actions:

    • Interaction with Active Silanols: Residual silanol groups on the silica-based column can interact with the analyte, causing peak tailing.

      • Solution: Ensure the mobile phase pH is appropriately controlled. For basic compounds, a lower pH can suppress silanol ionization. Using a high-purity, end-capped column is also recommended.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself.[1]

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

      • Solution: Implement a column washing procedure or, if necessary, replace the column. Using a guard column can help extend the life of the analytical column.

Issue 2: Drifting Retention Times

  • Question: The retention time for this compound is gradually shifting during a sequence of analyses. How can I stabilize it?

  • Answer: Retention time drift can compromise peak identification and quantification. Consider the following factors:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.

      • Solution: Increase the column equilibration time. It is recommended to flush the column with 10-20 column volumes of the mobile phase.

    • Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of more volatile components.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir covered. If using an online mixing system, ensure the pump is functioning correctly.

    • Temperature Fluctuations: Variations in the column temperature can affect retention times.

      • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

    • Column Aging: The stationary phase of the column can degrade over time, leading to changes in retention.

      • Solution: Monitor column performance and replace it when signs of degradation, such as significant retention time shifts or loss of resolution, are observed.

UV-Vis Spectrophotometry Method Troubleshooting

Issue 1: High Variability in Absorbance Readings

  • Question: I am observing poor precision in my UV-Vis spectrophotometric analysis of this compound, with fluctuating absorbance readings for the same sample. What could be the cause?

  • Answer: Inconsistent absorbance readings can stem from several sources:

    • Instrument Instability: Fluctuations in the light source or detector can cause baseline drift and noisy readings.

      • Solution: Allow the instrument to warm up for an adequate amount of time before taking measurements. If the problem persists, the lamp may need to be replaced.

    • Cuvette-Related Issues: Scratches, fingerprints, or contamination on the cuvettes can interfere with the light path and cause erroneous readings.

      • Solution: Always use clean, scratch-free cuvettes. Handle them by the frosted sides to avoid fingerprints on the optical surfaces. Ensure the cuvette is consistently placed in the holder in the same orientation.

    • Sample Preparation: Inhomogeneity in the sample solution can lead to variable readings.

      • Solution: Ensure the sample is thoroughly mixed before measurement. If the sample is prone to precipitation, prepare it fresh before analysis.

    • Environmental Factors: High humidity or significant temperature fluctuations in the laboratory can affect instrument performance.

      • Solution: Maintain a controlled laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is a typical relative standard deviation (RSD) for a precise this compound HPLC analysis?

A1: For a validated HPLC method, the %RSD for peak area from replicate injections should typically be less than 2.0%.[1][2]

Q2: How can I ensure the accuracy of my this compound analysis?

A2: Accuracy is typically assessed through recovery studies. This involves spiking a blank matrix with a known amount of this compound standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery of the analyte is then calculated. For a method to be considered accurate, the recovery is generally expected to be within 98-102%.

Q3: What are the critical parameters to consider when developing a robust HPLC method for this compound?

A3: A robust method is one that is not significantly affected by small, deliberate variations in method parameters. Key parameters to evaluate during robustness testing include:

  • Mobile phase composition (e.g., ±2% change in organic solvent ratio)

  • Mobile phase pH (e.g., ±0.2 units)

  • Flow rate (e.g., ±0.1 mL/min)

  • Column temperature (e.g., ±5 °C)

  • Wavelength of detection (e.g., ±2 nm)

Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my analytical method?

A4: LOD and LOQ are important indicators of the sensitivity of an analytical method. They can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve) Alternatively, they can be determined from the signal-to-noise ratio, with LOD typically being a signal-to-noise ratio of 3:1 and LOQ being 10:1.

Data Presentation

The following tables summarize quantitative data from validated analytical methods for this compound.

Table 1: HPLC Method Parameters and Validation Data

ParameterMethod 1Method 2
Stationary Phase Hypersil ODS C18 (250mm x 4.6mm, 5µm)C18 (150mm x 4.6mm, 5µm)[3]
Mobile Phase Acetonitrile: Water (70:30 v/v)[2]Water:Acetonitrile:Methanol:Phosphate Buffer pH 3.5 (50:35:10:5 v/v/v/v)[3]
Flow Rate 1.0 mL/min[2]1.5 mL/min[3]
Detection Wavelength 232 nm[2]254 nm[3]
Linearity Range 0.5 - 50 µg/mL[2]30.0 - 80.0 µg/mL[3]
Correlation Coefficient (r²) 0.999[2]0.99989[3]
Precision (%RSD) < 2.0%[2]0.03 - 1.76%[3]
Accuracy (% Recovery) ~100%[2]100.09%[3]
LOD 0.095 µg/mL[2]Not Reported
LOQ 0.288 µg/mL[2]Not Reported

Table 2: Spectrophotometric Method Parameters and Validation Data

ParameterMethod 1 (Difference Spectrophotometry)
Wavelengths Max: 221 nm, Min: 275 nm[4]
Solvent 0.1N HCl and 0.1N NaOH[4]
Linearity Range 1 - 35 µg/mL[4]
Molar Absorptivity 1.3 x 10⁴ L mol⁻¹ cm⁻¹[4]
Precision (%CV) Intra-day and Inter-day validated[4]
Accuracy (% Recovery) > 99.0%[4]

Experimental Protocols

HPLC Method Protocol

This protocol is a generalized procedure based on common practices for the analysis of this compound.

  • Preparation of Mobile Phase:

    • Prepare the mobile phase by mixing the specified volumes of solvents (e.g., Acetonitrile and Water in a 70:30 v/v ratio).[2]

    • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 5, 10, 20, 30, 40, 50 µg/mL).[2]

  • Preparation of Sample Solution:

    • For tablet dosage forms, weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with the appropriate column and chromatographic conditions as detailed in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

UV-Vis Spectrophotometry Protocol (Difference Spectrophotometry)

This protocol is based on a validated difference spectrophotometry method.[4]

  • Preparation of Reagents:

    • Prepare 0.1N Hydrochloric Acid (HCl) and 0.1N Sodium Hydroxide (NaOH) solutions.

  • Preparation of Standard Stock Solution:

    • Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution of 1 mg/mL.[4]

  • Preparation of Standard Solutions:

    • Prepare two sets of dilutions from the stock solution.

    • For the first set, dilute aliquots of the stock solution with 0.1N HCl to obtain concentrations in the linear range (e.g., 1-35 µg/mL).

    • For the second set, dilute aliquots of the stock solution with 0.1N NaOH to obtain the same concentrations.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 200 to 400 nm.

    • Use the acidic solution (in 0.1N HCl) as the blank (reference).

    • Measure the absorbance of the corresponding basic solution (in 0.1N NaOH) as the sample.

    • Record the difference spectrum.

  • Quantification:

    • Determine the absorbance difference between the maximum at 221 nm and the minimum at 275 nm.[4]

    • Plot a calibration curve of the absorbance difference versus concentration.

    • Determine the concentration of this compound in the sample by measuring its absorbance difference and interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_mobile_phase Prepare & Degas Mobile Phase hplc_setup HPLC System Setup & Column Equilibration prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions injection Inject Standards & Sample prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_setup->injection data_acquisition Data Acquisition (Chromatograms) injection->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration quantify Quantify Analyte in Sample calibration->quantify report Report Results quantify->report

Caption: HPLC analytical workflow for this compound.

uv_vis_workflow cluster_prep_uv Preparation cluster_measurement Measurement cluster_quant_uv Quantification prep_reagents Prepare 0.1N HCl & 0.1N NaOH prep_dilutions Prepare Acidic & Basic Dilutions prep_reagents->prep_dilutions prep_stock Prepare Standard Stock Solution prep_stock->prep_dilutions blank Blank with Acidic Solution prep_dilutions->blank measure Measure Absorbance of Basic Solution prep_dilutions->measure spectro_setup Set Spectrophotometer (200-400 nm) spectro_setup->blank blank->measure abs_diff Calculate Absorbance Difference (λmax - λmin) measure->abs_diff calibration_uv Construct Calibration Curve abs_diff->calibration_uv quantify_uv Quantify Analyte calibration_uv->quantify_uv

Caption: UV-Vis difference spectrophotometry workflow.

troubleshooting_logic cluster_hplc HPLC Issues cluster_uv UV-Vis Issues cluster_solutions Potential Solutions start Imprecise Results peak_shape Poor Peak Shape? start->peak_shape retention_drift Retention Time Drift? start->retention_drift abs_variability Absorbance Variability? start->abs_variability sol_peak Check: Column Health, Sample Solvent, Load peak_shape->sol_peak Yes sol_retention Check: Equilibration, Temp, Mobile Phase retention_drift->sol_retention Yes sol_abs Check: Cuvettes, Lamp, Sample Homogeneity abs_variability->sol_abs Yes

Caption: Logical workflow for troubleshooting precision issues.

References

Adjusting pH to enhance Cefetamet Pivoxil Hydrochloride stability in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of Cefetamet Pivoxil Hydrochloride in buffer solutions by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A1: this compound exhibits its maximum stability in the pH range of 3 to 5.[1][2][3] The degradation kinetics follow a U-shaped pH-rate profile, meaning the degradation rate is higher in both strongly acidic and alkaline conditions.[1][2][3]

Q2: How does pH affect the degradation of this compound?

A2: The degradation of this compound in aqueous solutions is primarily due to hydrolysis, which is catalyzed by both hydrogen (H+) and hydroxyl (OH-) ions.[1][2] At low pH, acid-catalyzed hydrolysis of the β-lactam ring can occur. In alkaline conditions, base-catalyzed hydrolysis of both the ester and the β-lactam ring is accelerated.[4]

Q3: Do buffer salts influence the stability of this compound?

A3: Yes, certain buffer systems can catalyze the degradation of this compound.[1][2][3] Studies have shown that acetate and phosphate buffers can accelerate the hydrolysis of the compound.[1][2][3] This phenomenon is known as buffer catalysis. Therefore, when preparing formulations, it is crucial to select appropriate buffer systems and concentrations to minimize this effect.

Q4: What is the primary degradation pathway for this compound?

A4: The degradation of this compound involves two main hydrolytic pathways: the cleavage of the β-lactam ring, which is characteristic of penicillin and cephalosporin antibiotics, and the hydrolysis of the pivoxil ester group to form cefetamet.[2][4] The specific degradation products and their proportions can be influenced by the pH of the solution.

Q5: What analytical method is typically used to monitor the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for assessing the stability of this compound.[1][2][3][5] HPLC allows for the separation and quantification of the intact drug from its degradation products, providing a clear picture of the degradation kinetics.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound in a buffered solution. The pH of the buffer is outside the optimal stability range of 3-5.Adjust the pH of your buffer to be within the 3-5 range using an appropriate acid or base.
The chosen buffer system (e.g., acetate, phosphate) is catalyzing the degradation.Consider using an alternative buffer system that is known to have minimal catalytic effects on cephalosporins. If this is not possible, use the lowest effective buffer concentration.
Inconsistent stability results between experiments. Inaccurate pH measurement or fluctuation in pH during the experiment.Calibrate your pH meter before each use. Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Temperature fluctuations.Conduct stability studies in a temperature-controlled environment as degradation rates are temperature-dependent.
Difficulty in quantifying degradation products. The analytical method (e.g., HPLC) is not optimized.Develop and validate a stability-indicating HPLC method. This includes selecting an appropriate column, mobile phase, and detection wavelength to ensure good separation and quantification of the parent drug and all major degradation products.[5]

Quantitative Data Summary

The following table summarizes the general relationship between pH and the stability of this compound in aqueous solutions. Note that specific degradation rates are dependent on temperature, buffer type, and concentration.

pH Range Relative Stability Primary Degradation Mechanism
< 3LowAcid-catalyzed hydrolysis of the β-lactam ring
3 - 5 High (Optimal) Spontaneous hydrolysis (water-catalyzed)
> 5 - 7ModerateIncreasing hydroxyl ion-catalyzed hydrolysis
> 7LowBase-catalyzed hydrolysis of the ester and β-lactam ring

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for Stability Studies
  • Select a Buffer System: Choose a buffer system appropriate for the target pH range (e.g., citrate buffer for pH 3-5).

  • Prepare Buffer Components: Prepare stock solutions of the acidic and basic components of the buffer (e.g., 0.1 M citric acid and 0.1 M sodium citrate).

  • Mix and Adjust pH: Mix the stock solutions in appropriate ratios to achieve the desired pH. Use a calibrated pH meter for accurate measurement.

  • Final Concentration: Dilute the buffer to the final desired concentration for the stability study.

Protocol 2: this compound Stability Testing
  • Sample Preparation: Accurately weigh and dissolve this compound in the prepared buffer solution to a known concentration.

  • Incubation: Aliquot the solution into sealed vials and place them in a temperature-controlled environment (e.g., 25°C or 40°C for accelerated testing).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time and determine the degradation rate constant (k) from the slope of the line (for first-order kinetics).

Visualizations

Stability_Workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis cluster_results Results A Select pH and Buffer System B Prepare Buffer Solution A->B C Dissolve Cefetamet Pivoxil HCl B->C D Incubate at Controlled Temperature C->D E Sample at Time Intervals D->E F HPLC Analysis E->F G Quantify Parent Drug and Degradants F->G H Determine Degradation Rate G->H I Assess Stability H->I Degradation_Pathway A This compound B Hydrolysis A->B pH, Temp, Buffer E Pivalic Acid A->E Ester Hydrolysis C Cefetamet (Active Metabolite) B->C Ester Hydrolysis D β-Lactam Ring Cleavage Products B->D Ring Opening

References

Cefetamet Pivoxil Hydrochloride peak tailing in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase chromatography of Cefetamet Pivoxil Hydrochloride.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in reverse-phase HPLC that can significantly impact the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Is the peak tailing affecting all peaks or just the this compound peak?

  • All Peaks Tailing: This typically indicates a physical or system-wide problem.

  • Only this compound Peak Tailing: This suggests a chemical interaction between the analyte and the stationary phase.

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system or the column integrity.

dot

Caption: Troubleshooting workflow for tailing of all peaks.

Detailed Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Column Void or Damage A sudden drop in backpressure or a significant loss of efficiency.Replace the column. A void at the head of the column can sometimes be addressed by reversing the column, but replacement is often necessary for reliable results.
Blocked Column Frit A gradual or sudden increase in system backpressure.Attempt to backflush the column. If this does not resolve the issue, the frit may need to be replaced. Using in-line filters can help prevent frit blockage.
Extra-Column Volume Broad peaks for all components, especially early eluting ones.Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Scenario 2: Only the this compound Peak is Tailing

Peak tailing specific to this compound is most likely due to secondary chemical interactions with the stationary phase. This compound possesses basic functional groups that can interact with residual silanol groups on the silica-based stationary phase.

dot

Caption: Troubleshooting for analyte-specific peak tailing.

Detailed Troubleshooting Steps and Experimental Protocols:

1. Optimize Mobile Phase pH

  • Principle: Lowering the pH of the mobile phase protonates the residual silanol groups (Si-OH to Si-OH2+), reducing their ability to interact with the basic sites on this compound.

  • Experimental Protocol:

    • Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0). Use a suitable buffer system (e.g., phosphate or acetate buffer) to maintain a stable pH.

    • Equilibrate the column with each mobile phase.

    • Inject a standard solution of this compound.

    • Measure the tailing factor for each pH value.

  • Illustrative Data Presentation:

Mobile Phase pHTailing Factor (Illustrative)Observations
7.02.5Severe Tailing
6.02.1Significant Tailing
5.01.8Moderate Tailing
4.01.4Improved Symmetry
3.01.1Acceptable Symmetry

2. Use Mobile Phase Additives

  • Principle: Additives can mask the active silanol sites or compete with the analyte for these sites.

  • Experimental Protocol:

    • Prepare the mobile phase at an optimized pH (e.g., pH 4.0).

    • Add a mobile phase additive, such as triethylamine (TEA) or an inorganic salt (e.g., sodium perchlorate), at varying concentrations.

    • Equilibrate the column and inject the sample.

    • Evaluate the peak shape.

  • Illustrative Data Presentation:

Mobile Phase AdditiveConcentrationTailing Factor (Illustrative)Notes
None-1.8Baseline condition
Triethylamine (TEA)0.1% (v/v)1.2Effective silanol masking
Sodium Perchlorate10 mM1.4Reduces secondary ionic interactions
Sodium Perchlorate50 mM1.2Increased ionic strength further improves shape

3. Select an Appropriate Column

  • Principle: Modern HPLC columns are designed to minimize silanol interactions.

  • Recommendations:

    • End-capped Columns: These columns have been treated to reduce the number of free silanol groups.

    • "Base-Deactivated" Columns: These are specifically designed for the analysis of basic compounds.

    • Hybrid Silica Columns: These columns have a different surface chemistry that can reduce silanol interactions.

4. Optimize Sample Conditions

  • Principle: High sample concentration or a strong sample solvent can lead to peak distortion.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Inject a lower concentration of this compound to check for mass overload effects.

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition to avoid solvent mismatch effects, which can cause peak fronting or tailing.

Frequently Asked Questions (FAQs)

Q1: What is the ideal tailing factor for a chromatographic peak?

A tailing factor of 1.0 indicates a perfectly symmetrical peak. In practice, a tailing factor between 0.9 and 1.5 is often considered acceptable for most applications, though specific methods may have stricter requirements.

Q2: Can the mobile phase composition (e.g., acetonitrile vs. methanol) affect peak tailing?

Yes. While both are common organic modifiers in reverse-phase HPLC, methanol is more effective at masking residual silanol groups through hydrogen bonding, which can sometimes lead to better peak shapes for basic compounds compared to acetonitrile.

Q3: I have tried adjusting the pH and adding TEA, but the peak is still tailing. What else can I do?

If you have addressed the chemical causes of peak tailing, consider the following:

  • Column Age and Contamination: The column may be old or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it.

  • Co-eluting Impurity: It's possible that a small, co-eluting impurity is causing the appearance of a tailing peak. Try altering the mobile phase composition or gradient to see if another peak can be resolved.

Q4: How does temperature affect peak tailing?

Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful of the thermal stability of this compound.

Q5: Are there any non-silica-based columns that can be used to avoid this issue altogether?

Yes, columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene) can be an alternative as they do not have silanol groups. However, their selectivity and retention characteristics will be different from silica-based C18 columns, so method re-development would be necessary.

Technical Support Center: Enhancing the Recovery of Cefetamet from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cefetamet in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most suitable for recovering Cefetamet from plasma?

A1: The choice of extraction method depends on the desired balance between recovery, purity, and throughput. Protein precipitation with acetonitrile is a rapid and straightforward method that has been successfully used for the determination of Cefetamet in human plasma.[1] For higher selectivity and potentially cleaner extracts, solid-phase extraction (SPE) is a viable alternative, though it requires more extensive method development.[2][3] Liquid-liquid extraction (LLE) can also be employed and may offer good recovery, but often involves larger solvent volumes and can be more labor-intensive.[4]

Q2: What are the critical parameters to consider for HPLC-UV analysis of Cefetamet?

A2: For successful HPLC-UV analysis of Cefetamet, key parameters to optimize include the stationary phase (a C18 column is commonly used), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile), flow rate, and detection wavelength.[5] The optimal detection wavelength for Cefetamet has been reported to be around 232 nm and 251 nm.[5][6]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Cefetamet?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.[7][8][9] To mitigate these effects, consider the following strategies:

  • Optimize Sample Preparation: Employ a more selective extraction method like SPE to remove interfering matrix components.[3]

  • Chromatographic Separation: Improve the chromatographic separation to resolve Cefetamet from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[8]

Q4: What are the common causes of low recovery for Cefetamet?

A4: Low recovery of Cefetamet can stem from several factors, including:

  • Suboptimal Extraction pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like Cefetamet.

  • Inappropriate Solvent Choice: The polarity and composition of the extraction solvent in LLE or the elution solvent in SPE are critical for efficient recovery.

  • Incomplete Protein Precipitation: In the protein precipitation method, insufficient precipitating agent or inadequate vortexing can lead to incomplete removal of proteins and loss of the analyte.

  • Analyte Instability: Cefetamet, like other β-lactam antibiotics, can be susceptible to degradation. It is crucial to handle samples appropriately and assess stability under various conditions.

Troubleshooting Guides

Protein Precipitation
Issue Potential Cause Troubleshooting Steps
Low Recovery of Cefetamet Incomplete protein precipitation.- Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma (typically 3:1 or 4:1 v/v).- Vortex the sample vigorously for an adequate amount of time (e.g., 1-2 minutes) to ensure thorough mixing and protein denaturation.- Centrifuge at a sufficient speed and duration (e.g., >10,000 x g for 10-15 minutes) to obtain a compact protein pellet.
Cefetamet co-precipitation with proteins.- Optimize the precipitation solvent. While acetonitrile is common, other organic solvents like methanol or acetone can be tested.- Consider adjusting the pH of the sample before adding the precipitating solvent.
High Matrix Effects in LC-MS/MS Insufficient removal of endogenous matrix components (e.g., phospholipids).- Increase the volume of the precipitating solvent to enhance the precipitation of interfering substances.- After centrifugation, carefully collect the supernatant without disturbing the protein pellet.- Consider a post-extraction clean-up step, such as a simplified SPE.
Poor Peak Shape in Chromatography Residual proteins or other matrix components in the final extract.- Ensure complete protein precipitation and careful transfer of the supernatant.- Incorporate a guard column before the analytical column to protect it from contaminants.
Solid-Phase Extraction (SPE)
Issue Potential Cause Troubleshooting Steps
Low Recovery of Cefetamet Inappropriate sorbent selection.- For a reversed-phase mechanism, C18 or polymeric sorbents are common choices. The selection should be based on the physicochemical properties of Cefetamet.- Consider mixed-mode sorbents for enhanced selectivity.
Suboptimal pH during sample loading.- Adjust the pH of the sample to ensure Cefetamet is in a state that promotes strong retention on the sorbent. For reversed-phase SPE, a pH where Cefetamet is less ionized is generally preferred.
Inefficient elution.- Optimize the elution solvent composition and volume. A stronger organic solvent or the addition of a modifier (e.g., acid or base) may be necessary to disrupt the analyte-sorbent interaction.- Elute with multiple smaller volumes of solvent instead of one large volume.
High Variability in Results Inconsistent flow rate during sample loading or elution.- Use a vacuum manifold or a positive pressure processor for controlled and consistent flow rates.- Avoid letting the sorbent bed dry out during the conditioning and equilibration steps.
Liquid-Liquid Extraction (LLE)
Issue Potential Cause Troubleshooting Steps
Low Recovery of Cefetamet Incorrect pH of the aqueous phase.- Adjust the sample pH to a level where Cefetamet is in its non-ionized form to facilitate its partitioning into the organic solvent.
Unsuitable extraction solvent.- Test different organic solvents with varying polarities (e.g., ethyl acetate, diethyl ether, dichloromethane) to find the one that provides the best partitioning for Cefetamet.
Insufficient mixing of phases.- Ensure vigorous vortexing or shaking for an adequate duration to maximize the surface area for mass transfer between the two phases.
Emulsion Formation High concentration of proteins or lipids in the sample.- Centrifuge the sample at high speed to break the emulsion.- Add a small amount of a different organic solvent or salt to the mixture.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Cephalosporins in Biological Fluids

Extraction MethodTypical Recovery Rate (%)AdvantagesDisadvantages
Protein Precipitation 80-100% (for some proteins with optimization)[10]Simple, fast, high-throughput.[2][3]Less selective, may result in higher matrix effects.[2][3]
Solid-Phase Extraction (SPE) >90% (achievable with method optimization)High selectivity, cleaner extracts, potential for analyte concentration.[2][3]More complex, requires method development, can be more time-consuming.[3]
Liquid-Liquid Extraction (LLE) Variable (can be >90% with optimization)[4]Good for removing non-polar interferences.Can be labor-intensive, requires larger volumes of organic solvents, potential for emulsion formation.[4]

Table 2: Analytical Method Parameters for Cefetamet

Analytical MethodParameterTypical Values
HPLC-UV ColumnC18 (e.g., 250mm x 4.6mm, 5µm)[5]
Mobile PhaseMethanol: 0.01M Sodium Perchlorate (60:40 v/v)[5]
Detection Wavelength232 nm[5] or 251 nm[6]
Linearity Range10 - 50 µg/mL[6]
Limit of Detection (LOD)2.66 µg/mL[6]
Limit of Quantification (LOQ)8.07 µg/mL[6]
LC-MS/MS ColumnReversed-phase C18
Ionization ModeElectrospray Ionization (ESI)[1]
Lower Limit of Quantification (LLOQ)Can achieve low ng/mL levels.

Experimental Protocols

Protocol 1: Protein Precipitation of Cefetamet from Plasma for LC-MS/MS Analysis
  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

  • Spiking (for calibration standards and quality controls):

    • To a 100 µL aliquot of blank plasma, add the appropriate volume of Cefetamet working standard solution.

    • Add 100 µL of blank plasma to a separate tube for the blank sample.

  • Internal Standard Addition:

    • Add 50 µL of the internal standard working solution to all samples, calibration standards, and quality controls (except the blank).

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Cefetamet from Urine
  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulates.

    • Dilute the urine sample 1:1 (v/v) with a suitable buffer to adjust the pH.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the retained Cefetamet from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) of Cefetamet
  • Sample Preparation:

    • To 200 µL of the biological matrix (e.g., plasma, urine), add the internal standard.

  • pH Adjustment:

    • Adjust the pH of the sample to optimize the extraction of Cefetamet (typically to a pH where it is in its non-ionized form).

  • Extraction:

    • Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection:

    • Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow_protein_precipitation cluster_sample_prep Sample Preparation start Start: Plasma Sample spike Spike with Cefetamet (Standards/QCs) start->spike Calibration/QC is Add Internal Standard start->is Sample spike->is precipitate Add Acetonitrile (Protein Precipitation) is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Protein Precipitation Workflow for Cefetamet Analysis.

experimental_workflow_spe cluster_spe_workflow Solid-Phase Extraction (SPE) Workflow start Start: Urine Sample pretreat Pre-treat Sample (Centrifuge, Dilute, pH Adjust) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute Cefetamet (Organic Solvent) wash->elute process Evaporate and Reconstitute elute->process end Analyze by HPLC/LC-MS process->end

Caption: Solid-Phase Extraction (SPE) Workflow for Cefetamet.

experimental_workflow_lle cluster_lle_workflow Liquid-Liquid Extraction (LLE) Workflow start Start: Biological Sample is Add Internal Standard start->is ph_adjust Adjust pH is->ph_adjust extract Add Organic Solvent and Vortex ph_adjust->extract centrifuge Centrifuge for Phase Separation extract->centrifuge collect Collect Organic Layer centrifuge->collect process Evaporate and Reconstitute collect->process end Analyze by HPLC/LC-MS process->end

Caption: Liquid-Liquid Extraction (LLE) Workflow.

References

Validation & Comparative

A Comparative Analysis of Cefetamet Pivoxil Hydrochloride and Cefixime for the Treatment of Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cefetamet Pivoxil Hydrochloride and Cefixime, focusing on their clinical efficacy, in-vitro activity against key bacterial pathogens, and pharmacokinetic profiles. The information is supported by experimental data to aid in informed decision-making for future research and development.

Clinical Efficacy in Respiratory and Urinary Tract Infections

A randomized controlled clinical study provides a direct comparison of the clinical and bacteriological efficacy of this compound and Cefixime in treating respiratory and urinary tract infections. The study demonstrated that both third-generation oral cephalosporins have comparable efficacy and safety profiles in this context.[1]

Table 1: Comparative Clinical Efficacy of Cefetamet Pivoxil vs. Cefixime [1]

ParameterCefetamet PivoxilCefixime
Clinical Efficacy Rate 94.1% (48/51 patients)91.7% (44/48 patients)
Bacterial Clearance Rate 95.3%95.1%
Adverse Drug Reactions 9.1%7.4%

There were no statistically significant differences observed between the two groups in terms of clinical efficacy, bacterial clearance, or the incidence of adverse reactions.[1]

Experimental Protocol: Randomized Controlled Clinical Trial[1]

A total of 99 patients with respiratory and urinary tract infections were enrolled in a randomized controlled clinical study. Patients were randomly assigned to receive either Cefetamet Pivoxil (250-500 mg, twice daily) or Cefixime (200 mg, twice daily) orally for a duration of 7-10 days. The primary endpoints evaluated were clinical efficacy (resolution or improvement of signs and symptoms) and bacterial clearance (eradication of the causative pathogen). Safety was assessed by monitoring for adverse drug reactions. Of the initial cohort, 89 patients were evaluated for safety (55 in the Cefetamet Pivoxil group and 54 in the Cefixime group), and 99 patients were evaluated for efficacy (51 in the Cefetamet Pivoxil group and 48 in the Cefixime group).

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (7-10 days) cluster_evaluation Evaluation P 99 Patients with Respiratory/Urinary Tract Infections R Randomized Allocation P->R CP Cefetamet Pivoxil (250-500 mg, b.i.d.) n=51 (efficacy) n=55 (safety) R->CP C Cefixime (200 mg, b.i.d.) n=48 (efficacy) n=54 (safety) R->C E Clinical Efficacy CP->E B Bacterial Clearance CP->B S Safety (Adverse Events) CP->S C->E C->B C->S

Figure 1: Workflow of the randomized controlled trial comparing Cefetamet Pivoxil and Cefixime.

In-Vitro Activity Against Key Pathogens

Both Cefetamet and Cefixime demonstrate potent in-vitro activity against a broad spectrum of bacteria commonly implicated in respiratory and urinary tract infections. Their activity is particularly notable against many beta-lactamase producing strains.

Cefetamet has shown high in-vitro activity against common respiratory pathogens, inhibiting 97% of all tested bacteria at a concentration of 1.0 µg/mL.[2] It is highly effective against Haemophilus influenzae, Streptococcus pyogenes, and Streptococcus pneumoniae. Cefixime also exhibits excellent in-vitro activity against a wide range of respiratory and urinary tract pathogens.[3]

Table 2: Comparative In-Vitro Activity (MIC90 in µg/mL)

OrganismCefetamet (as Cefetamet)Cefixime
Escherichia coli -0.06 - 0.25
Haemophilus influenzae ≤ 0.250.25
Klebsiella pneumoniae -0.06 - 0.25
Moraxella catarrhalis -≤ 0.25
Proteus mirabilis -≤ 0.25
Streptococcus pneumoniae ≤ 0.5≤ 0.25
Streptococcus pyogenes ≤ 0.5≤ 0.25

Note: Direct comparative MIC90 values from a single study were not available for all pathogens. Data is compiled from multiple sources.[2][3][4]

Pharmacokinetic Properties

Cefetamet Pivoxil is a prodrug that is hydrolyzed to its active form, Cefetamet. Similarly, Cefixime is administered in its active form. Both drugs are primarily eliminated by the kidneys.

Table 3: Comparative Pharmacokinetic Parameters

ParameterCefetamet Pivoxil (as Cefetamet)Cefixime
Bioavailability ~50% (with food)40-50%
Protein Binding 22%65%
Elimination Half-life (t1/2) 2.2 hours2.38 hours
Time to Peak Concentration (Tmax) ~4 hours2-6 hours
Excretion Primarily renalPrimarily renal

Note: Pharmacokinetic parameters can vary based on patient populations and study conditions.

G cluster_moa Mechanism of Action of Third-Generation Cephalosporins Cephalosporin Cefetamet / Cefixime (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to Inhibition Inhibition of Cell Wall Synthesis Cephalosporin->Inhibition Leads to CW_Synthesis Peptidoglycan Cross-linking in Bacterial Cell Wall Synthesis PBP->CW_Synthesis Catalyzes PBP->Inhibition Inactivation of Lysis Bacterial Cell Lysis and Death Inhibition->Lysis

Figure 2: Generalized signaling pathway for the mechanism of action of Cefetamet and Cefixime.

Conclusion

Both this compound and Cefixime are effective third-generation oral cephalosporins for the treatment of common bacterial infections, particularly those affecting the respiratory and urinary tracts. Clinical data indicates comparable efficacy and safety profiles. The choice between these agents may be guided by local antimicrobial susceptibility patterns, pharmacokinetic considerations in specific patient populations, and cost-effectiveness. Both drugs exhibit a broad spectrum of in-vitro activity against relevant pathogens. Further head-to-head comparative studies focusing on specific infections and patient populations would be beneficial to delineate more nuanced differences in their therapeutic utility.

References

Comparative Analysis of Cefetamet Cross-Resistance with Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Cefetamet, an oral third-generation cephalosporin, with other beta-lactam antibiotics. The data presented here, supported by detailed experimental protocols, aims to inform researchers, scientists, and drug development professionals on the cross-resistance profiles of Cefetamet, aiding in the assessment of its potential therapeutic applications and in the development of new antimicrobial agents.

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentrations (MICs) of Cefetamet and a range of other beta-lactam antibiotics against key respiratory and urinary tract pathogens. The data is compiled from multiple in vitro studies and presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative in vitro activity of Cefetamet and other oral beta-lactam antibiotics against common respiratory pathogens.

Organism (No. of isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae Cefetamet≤0.060.12
Cefaclor416
Amoxicillin/Clavulanate12
Cefixime≤0.060.12
Moraxella catarrhalis Cefetamet0.250.5
Cefaclor24
Amoxicillin/Clavulanate12
Cefixime0.250.5
Streptococcus pneumoniae Cefetamet0.251
Cefaclor14
Amoxicillin≤0.062
Cefixime0.51
Streptococcus pyogenes Cefetamet≤0.060.12
Cefaclor≤0.250.5
Penicillin G≤0.060.12
Cefixime≤0.060.12

Table 2: Comparative in vitro activity of Cefetamet and other beta-lactam antibiotics against Enterobacteriaceae.

Organism (No. of isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli Cefetamet0.54
Cefaclor8>32
Ciprofloxacin≤0.06>16
Ceftriaxone0.121
Klebsiella pneumoniae Cefetamet0.251
Cefaclor432
Ciprofloxacin≤0.062
Ceftriaxone0.120.5
Proteus mirabilis Cefetamet0.120.25
Cefaclor28
Ampicillin832
Ceftriaxone≤0.060.12

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily obtained using the following standardized methodologies as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method (CLSI M07):

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Preparation: Serial twofold dilutions of the antimicrobial agents were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Incubation: The inoculated microtiter plates were incubated at 35°C in ambient air for 16-20 hours.

  • Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

2. Agar Dilution Method (CLSI M02):

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard was prepared and further diluted to deliver a final inoculum of approximately 10⁴ CFU per spot onto the agar surface.

  • Plate Preparation: Serial twofold dilutions of the antimicrobial agents were incorporated into molten Mueller-Hinton agar and poured into petri dishes.

  • Inoculation: A multipoint inoculator was used to apply the standardized bacterial inocula to the surface of the agar plates.

  • Incubation: Plates were incubated at 35°C in ambient air for 16-20 hours.

  • Interpretation: The MIC was defined as the lowest concentration of the antibiotic at which there was no growth, a faint haze, or a single colony.

Experimental_Workflow cluster_prep Inoculum Preparation cluster_testing Susceptibility Testing cluster_data Data Analysis Isolate Bacterial Isolate Culture Culture on Agar Isolate->Culture Suspension Saline/Broth Suspension Culture->Suspension McFarland Adjust to 0.5 McFarland Suspension->McFarland Dilution Final Dilution McFarland->Dilution Broth Broth Microdilution Dilution->Broth Agar Agar Dilution Dilution->Agar Incubation Incubation (35°C, 16-20h) Broth->Incubation Agar->Incubation Reading MIC Determination Incubation->Reading MIC50 Calculate MIC₅₀ Reading->MIC50 MIC90 Calculate MIC₉₀ Reading->MIC90

Antimicrobial Susceptibility Testing Workflow

Mechanisms of Cross-Resistance

Cross-resistance between Cefetamet and other beta-lactam antibiotics is primarily governed by the production of beta-lactamase enzymes, alterations in penicillin-binding proteins (PBPs), and efflux pump activity.

Beta-Lactamase Production

The stability of a beta-lactam antibiotic to hydrolysis by beta-lactamases is a critical determinant of its efficacy. Cefetamet has demonstrated stability against many common plasmid-mediated beta-lactamases, such as TEM-1 and SHV-1, which are prevalent in Enterobacteriaceae. This stability contributes to its superior activity over older oral cephalosporins like cefaclor against ampicillin-resistant strains of H. influenzae and E. coli.[1]

However, the activity of Cefetamet can be compromised by certain types of beta-lactamases:

  • Extended-Spectrum Beta-Lactamases (ESBLs): While generally more stable than earlier generation cephalosporins, Cefetamet can be hydrolyzed by some ESBLs. Bacteria producing these enzymes often exhibit cross-resistance to other third-generation cephalosporins.

  • AmpC Beta-Lactamases: These chromosomally or plasmid-mediated enzymes can confer resistance to a broad range of cephalosporins, including Cefetamet.[2] A marked inoculum effect has been observed with Enterobacteriaceae that produce high levels of chromosomally mediated (Class C) beta-lactamases, leading to increased MICs at higher bacterial densities.[1] Strains of Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens that are resistant to cefotaxime, often due to AmpC hyperproduction, are frequently also resistant to Cefetamet.[1]

  • Carbapenemases: Bacteria producing carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48) are typically resistant to nearly all beta-lactam antibiotics, including Cefetamet.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Beta-Lactam Resistance cluster_bl_types Beta-Lactamase Classes BL Beta-Lactamase Production ESBL ESBLs (e.g., CTX-M) BL->ESBL AmpC AmpC BL->AmpC Carbapenemase Carbapenemases (e.g., KPC, NDM) BL->Carbapenemase PBP Altered Penicillin-Binding Proteins (PBPs) Cefetamet Cefetamet PBP->Cefetamet Reduced Affinity Other_BL Other Beta-Lactams PBP->Other_BL Cross-Resistance Efflux Efflux Pumps Efflux->Cefetamet Drug Expulsion Efflux->Other_BL Cross-Resistance ESBL->Cefetamet Hydrolysis ESBL->Other_BL Cross-Resistance AmpC->Cefetamet Hydrolysis AmpC->Other_BL Cross-Resistance Carbapenemase->Cefetamet Hydrolysis Carbapenemase->Other_BL Cross-Resistance

Cross-Resistance Pathways for Cefetamet
Alterations in Penicillin-Binding Proteins (PBPs)

Resistance to beta-lactam antibiotics can also arise from modifications in the structure of PBPs, the primary targets of these drugs.[3] These alterations reduce the binding affinity of the antibiotic to the PBP, rendering it less effective. This is a common mechanism of resistance in Gram-positive bacteria, such as penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). Cefetamet has poor activity against penicillin-resistant S. pneumoniae and is not active against staphylococci, indicating that alterations in PBPs in these organisms confer cross-resistance to Cefetamet.

Efflux Pumps

In some Gram-negative bacteria, multidrug efflux pumps can actively transport beta-lactam antibiotics out of the cell, thereby reducing the intracellular concentration of the drug and contributing to resistance. Overexpression of these pumps can lead to cross-resistance across multiple classes of antibiotics, including some cephalosporins. While less studied in the context of Cefetamet specifically, efflux is a known mechanism of resistance for other cephalosporins in organisms like Pseudomonas aeruginosa.

Conclusion

Cefetamet demonstrates potent in vitro activity against many common respiratory and urinary tract pathogens, often superior to that of older oral beta-lactam antibiotics. Its stability against common plasmid-mediated beta-lactamases contributes to its effectiveness against ampicillin-resistant strains. However, cross-resistance with other third-generation cephalosporins is observed in bacteria producing ESBLs and AmpC beta-lactamases. Furthermore, alterations in PBPs, particularly in Gram-positive cocci, and potentially efflux pump overexpression can also lead to resistance. A thorough understanding of these cross-resistance mechanisms is essential for the judicious use of Cefetamet and for guiding the development of novel beta-lactam agents with improved activity against resistant pathogens.

References

A Comparative Analysis of Cefetamet Pivoxil Hydrochloride and Cefaclor in the Management of Pediatric Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of Cefetamet Pivoxil Hydrochloride and Cefaclor, two cephalosporin antibiotics, in the treatment of common pediatric infections. The information presented is synthesized from multiple clinical trials to offer an objective overview supported by experimental data.

Executive Summary

This compound, a third-generation oral cephalosporin, has demonstrated comparable, and in some instances superior, efficacy to the second-generation cephalosporin, Cefaclor, in the treatment of various pediatric infections, including acute otitis media, lower respiratory tract infections, and urinary tract infections. Clinical data suggests that this compound may offer an improved bacteriological eradication rate in certain infections. Both drugs exhibit a similar safety profile, with gastrointestinal disturbances being the most commonly reported adverse events.

Efficacy in Pediatric Acute Otitis Media

Acute Otitis Media (AOM) is a frequent indication for antibiotic prescription in the pediatric population. Multiple studies have compared the performance of this compound and Cefaclor in this context.

Data Presentation: Acute Otitis Media

MetricThis compoundCefaclorReference
Overall Efficacy Rate (Cure/Improvement) 97% (35/36 patients)89% (32/36 patients)[1]
Clinical Cure/Improvement Rate 97% (117/121 patients)90% (104/115 patients)[2]
Bacteriological Cure Rate 100% (44/44 patients)86% (24/28 patients)[2]
Experimental Protocols

Observer-Blind Randomized Multicentre Study[1]

  • Patient Population: 74 children with Acute Otitis Media.

  • Dosage Regimen: Cefetamet Pivoxil at 10 mg/kg twice daily versus Cefaclor at 10 mg/kg twice daily.

  • Duration of Treatment: 10 days.

  • Assessment: Clinical efficacy was evaluated based on the resolution of signs and symptoms, categorized as cure or improvement. Safety was assessed by monitoring adverse events.

Multicentre, Open, Randomized, Parallel-Group Study[2]

  • Patient Population: 270 children (aged 1-15 years) with Acute Otitis Media.

  • Dosage Regimen: Cefetamet Pivoxil at 10 mg/kg twice daily versus Cefaclor at 13.5 mg/kg three times daily.

  • Duration of Treatment: 7 days.

  • Assessment: Bacteriological cure was determined by the eradication of the initial pathogen. Clinical outcome was assessed as cure or improvement. Adverse events were recorded to evaluate safety.

Efficacy in Pediatric Respiratory and Urinary Tract Infections

This compound has also been evaluated against Cefaclor and other standard antibiotics in the treatment of respiratory and urinary tract infections in toddlers.

Data Presentation: Respiratory and Urinary Tract Infections in Toddlers

MetricThis compoundComparator Drugs (including Cefaclor)Reference
Overall Therapeutic Success Rate 95.4% (148/155 toddlers)85.3% (87/102 toddlers)[3]
Clinical Cure Rate (Lower Respiratory Tract Infections) 97-99%96%[4]
Experimental Protocols

Open, Prospective, Randomized Comparative Clinical Trials[3]

  • Patient Population: 301 toddlers (aged 1-2 years) with upper and lower respiratory tract infections, and urinary tract infections.

  • Dosage Regimen: Cefetamet Pivoxil syrup at 10 mg/kg twice daily or 20 mg/kg twice daily versus comparator drugs (Cefaclor, phenoxymethylpenicillin, amoxicillin plus clavulanic acid).

  • Duration of Treatment: Primarily 7 days (7 or 10 days for pharyngotonsillitis).

  • Assessment: Treatment assessment was based on clinical signs and symptoms for lower respiratory tract infections and acute otitis media. For pharyngotonsillitis and acute urinary tract infections, bacteriological findings were the main evaluation criteria.

Safety and Tolerability

The safety profiles of both this compound and Cefaclor were found to be comparable across the reviewed studies.

Data Presentation: Adverse Events

Study PopulationThis compoundCefaclorReference
Acute Otitis Media 3 out of 36 patients reported adverse events1 out of 36 patients reported adverse events[1]
Acute Otitis Media 11% of patients experienced adverse side effects (mainly gastrointestinal)15% of patients experienced adverse side effects (mainly gastrointestinal)[2]
Respiratory and Urinary Tract Infections in Toddlers 14.7% of patients experienced mild to moderate adverse events (mainly gastrointestinal)12.9% of patients experienced mild to moderate adverse events (mainly gastrointestinal)[3]

The most frequently reported adverse events for both medications were gastrointestinal in nature, primarily diarrhea and vomiting, and were generally of mild to moderate severity.[1][2][3]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a comparative clinical trial, as described in the methodologies of the cited studies.

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Outcomes Patient Screening & Enrollment Patient Screening & Enrollment Informed Consent Informed Consent Patient Screening & Enrollment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Group A: Cefetamet Pivoxil HCl Group A: Cefetamet Pivoxil HCl Randomization->Group A: Cefetamet Pivoxil HCl Group B: Cefaclor Group B: Cefaclor Randomization->Group B: Cefaclor Treatment Administration & Monitoring Treatment Administration & Monitoring Group A: Cefetamet Pivoxil HCl->Treatment Administration & Monitoring Group B: Cefaclor->Treatment Administration & Monitoring End-of-Treatment Assessment End-of-Treatment Assessment Treatment Administration & Monitoring->End-of-Treatment Assessment Follow-up Assessments Follow-up Assessments End-of-Treatment Assessment->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Efficacy Evaluation (Clinical & Bacteriological) Efficacy Evaluation (Clinical & Bacteriological) Data Analysis->Efficacy Evaluation (Clinical & Bacteriological) Safety Evaluation (Adverse Events) Safety Evaluation (Adverse Events) Data Analysis->Safety Evaluation (Adverse Events) Comparative Conclusion Comparative Conclusion Efficacy Evaluation (Clinical & Bacteriological)->Comparative Conclusion Safety Evaluation (Adverse Events)->Comparative Conclusion

Caption: Workflow of a Randomized Comparative Clinical Trial.

Conclusion

The available evidence from comparative clinical trials indicates that this compound is an effective and well-tolerated treatment for common pediatric infections. Its efficacy is comparable to, and in some bacteriological measures, may exceed that of Cefaclor. The similar safety profiles of the two drugs suggest that this compound is a viable alternative in the clinical setting for the treatment of pediatric infections. Further large-scale studies would be beneficial to confirm these findings and to explore the cost-effectiveness of each treatment.

References

A Comparative Analysis of Cefetamet Pivoxil Hydrochloride and Cefuroxime Axetil: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of two prominent oral cephalosporins, Cefetamet Pivoxil Hydrochloride and Cefuroxime Axetil, reveals distinct differences in their antibacterial spectrum, pharmacokinetic profiles, and clinical efficacy. This guide synthesizes available experimental data to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

This compound, a third-generation cephalosporin, and cefuroxime axetil, a second-generation cephalosporin, are both orally administered prodrugs that are hydrolyzed in the body to their active forms, cefetamet and cefuroxime, respectively. Their clinical utility is primarily in the treatment of community-acquired respiratory tract infections and urinary tract infections. While both are effective, their differing generational classifications suggest nuances in their activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action: A Shared Pathway

Both cefetamet and cefuroxime are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through their binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[1][2] The disruption of this process leads to a compromised cell wall and, ultimately, cell lysis.

cluster_drug Cephalosporin Prodrug cluster_body Human Body cluster_bacteria Bacterial Cell Drug Cefetamet Pivoxil or Cefuroxime Axetil Hydrolysis Hydrolysis by Esterases (Intestinal Mucosa/Blood) Drug->Hydrolysis Oral Administration Active Active Form (Cefetamet or Cefuroxime) Hydrolysis->Active PBP Penicillin-Binding Proteins (PBPs) Active->PBP Binding Synthesis Peptidoglycan Synthesis PBP->Synthesis Inhibition Wall Bacterial Cell Wall Synthesis->Wall Essential for Lysis Cell Lysis Synthesis->Lysis Disruption leads to Start Bacterial Isolate from Clinical Sample PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Plates with Bacterial Suspension PrepareInoculum->Inoculate PreparePlates Prepare Microtiter Plates with Serial Dilutions of Antibiotic PreparePlates->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadResults Visually Inspect for Bacterial Growth Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Assessment Inclusion Inclusion Criteria: - Age >18 - Clinical signs of ABRS - Radiographic evidence Randomization Randomization Inclusion->Randomization Exclusion Exclusion Criteria: - Allergy to cephalosporins - Recent antibiotic use - Complicated sinusitis GroupA Group A: Cefetamet Pivoxil (e.g., 500mg BID) Randomization->GroupA GroupB Group B: Cefuroxime Axetil (e.g., 250mg BID) Randomization->GroupB Duration Treatment Duration (e.g., 10-14 days) GroupA->Duration GroupB->Duration FollowUp Follow-up Visits: - End of treatment - Post-treatment Duration->FollowUp Endpoints Primary Endpoint: Clinical cure/improvement Secondary Endpoints: - Bacteriological eradication - Safety and tolerability FollowUp->Endpoints

References

Comparative Efficacy of Cefetamet Pivoxil Hydrochloride and Cefadroxil in the Management of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Cefetamet Pivoxil Hydrochloride and Cefadroxil, two cephalosporin antibiotics utilized in the treatment of urinary tract infections (UTIs). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of clinical data and experimental methodologies.

Mechanism of Action

Both this compound and Cefadroxil are cephalosporin antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] They target and bind to penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][3][4][5][6] This binding action inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[3][4] The disruption of this process leads to a defective cell wall, ultimately resulting in bacterial cell lysis and death.[1][2][4][5]

Cefetamet Pivoxil is a third-generation oral cephalosporin, which is hydrolyzed to its active form, cefetamet.[7] Cefadroxil is a first-generation cephalosporin.[2] The generational difference often implies a broader spectrum of activity for third-generation cephalosporins against Gram-negative bacteria compared to first-generation agents.

cluster_drug Cephalosporin Antibiotic cluster_bacterium Bacterial Cell Drug This compound or Cefadroxil PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Disrupts Formation of Lysis Cell Lysis and Death CellWall->Lysis Leads to

Caption: Mechanism of action for Cefetamet Pivoxil and Cefadroxil.

Clinical Efficacy in Urinary Tract Infections

Multiple clinical trials have compared the efficacy of Cefetamet Pivoxil and Cefadroxil in treating both uncomplicated and complicated UTIs. The results consistently demonstrate that Cefetamet Pivoxil is at least as effective, and in some cases superior, to Cefadroxil.

Uncomplicated Urinary Tract Infections

In studies of uncomplicated UTIs, a single 2g dose of Cefetamet Pivoxil showed significantly higher cure rates compared to a single 2g dose of Cefadroxil.[8][9]

Drug Dosage Number of Patients Cure Rate Reference
Cefetamet Pivoxil2g single dose15890.0% - 93.3%[8][9]
Cefadroxil2g single dose16274.4% - 77.0%[8][9]
Complicated Urinary Tract Infections

For complicated UTIs, Cefetamet Pivoxil administered as a 2g single daily dose for 10 days resulted in a higher cure rate compared to Cefadroxil given as 1g twice daily for 10 days.[9] In a study on acute pyelonephritis, the therapeutic outcome was considered successful in a higher percentage of patients treated with Cefetamet Pivoxil compared to Cefadroxil.[10]

Drug Dosage Duration Number of Patients Cure/Success Rate Reference
Cefetamet Pivoxil2g once daily10 days9990%[9]
Cefadroxil1g twice daily10 days9876.5%[9]
Cefetamet Pivoxil1000mg twice daily or 2000mg once daily10-15 days2989.7%[10]
Cefadroxil1000mg twice daily10-15 days2272.7%[10]

Experimental Protocols

The following outlines the typical methodologies employed in the comparative clinical trials.

Start Patient Recruitment Criteria Inclusion/Exclusion Criteria (e.g., age, diagnosis of UTI, no contraindications) Start->Criteria Randomization Randomization Criteria->Randomization GroupA Cefetamet Pivoxil Group Randomization->GroupA Group A GroupB Cefadroxil Group Randomization->GroupB Group B Treatment Treatment Administration (Specified Dosage and Duration) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Clinical and Bacteriological) Treatment->FollowUp DataAnalysis Data Analysis (Cure Rates, Adverse Events) FollowUp->DataAnalysis End Conclusion on Comparative Efficacy DataAnalysis->End

References

Safety Operating Guide

Navigating the Disposal of Cefetamet Pivoxil Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Cefetamet Pivoxil Hydrochloride, a third-generation cephalosporin antibiotic. While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its handling and disposal require adherence to established safety protocols to minimize environmental impact and ensure workplace safety.

Regulatory Framework for Pharmaceutical Disposal

The disposal of pharmaceutical compounds in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). Understanding their roles is essential for compliant disposal practices.

Regulatory BodyRole in Pharmaceutical Waste ManagementKey Regulations and Guidance
Environmental Protection Agency (EPA) Regulates the disposal of hazardous and non-hazardous solid waste.[1][2]Resource Conservation and Recovery Act (RCRA): Defines and regulates hazardous waste.[1][2] Subpart P of RCRA: Provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[1][3]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances.[4][5]Controlled Substances Act (CSA): Establishes requirements for the handling and disposal of controlled drugs to prevent diversion.[4][5]

This compound is not a DEA-controlled substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and can cause skin and eye irritation, necessitating careful handling.[6]

Standard Operating Procedure for Disposal

This procedure is intended for research quantities of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.

Step 1: Waste Identification and Segregation
  • Confirm Waste Classification: Based on available safety data, this compound is not listed as a P- or U-listed hazardous waste under RCRA. Therefore, it is classified as a non-hazardous pharmaceutical waste.

  • Segregate from Other Waste Streams: Do not mix this compound waste with hazardous chemical waste, radioactive waste, or biohazardous waste. It should be collected in a designated, clearly labeled container for non-hazardous pharmaceutical waste.

Step 2: Preparing for Disposal
  • Containerization:

    • Use a sealable, leak-proof, and chemically compatible container.

    • Label the container clearly as "Non-Hazardous Pharmaceutical Waste" and list the contents, including "this compound."

  • Decontamination of Empty Containers:

    • Triple-rinse empty stock containers with a suitable solvent (e.g., water or as recommended by your facility's procedures).

    • Collect the rinsate as non-hazardous chemical waste.

    • Once decontaminated, the empty container can often be disposed of as regular laboratory glass or plastic waste, after defacing the label.

Step 3: Disposal Pathway

The primary recommended method for the disposal of non-hazardous pharmaceutical waste from a laboratory setting is through a licensed waste management vendor.

  • Contact your Institutional EHS Office: Your EHS department will have established procedures and contracts with vendors for the collection and disposal of chemical and pharmaceutical waste.

  • Arrange for Pickup: Schedule a waste pickup with the designated vendor. Ensure all containers are properly labeled and sealed.

  • Prohibited Disposal Methods:

    • Do NOT pour down the drain. This is prohibited for most pharmaceutical waste to prevent water contamination.[1]

    • Do NOT dispose of in regular trash. Uncontrolled disposal can pose risks to the environment and public health.

For very small quantities, some institutional guidelines may align with the FDA's recommendations for household drug disposal as a last resort. However, this is not standard practice in a professional laboratory setting. If directed to do so by your EHS department for trace amounts:

  • Remove the material from its original container.

  • Mix it with an unappealing substance such as used coffee grounds or cat litter.

  • Place the mixture in a sealed plastic bag before disposing of it in the municipal solid waste stream.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Cefetamet Pivoxil Hydrochloride Waste Generated is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Is it an RCRA Hazardous Waste? is_controlled->is_hazardous No non_hazardous Classify as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No segregate Segregate and Collect in a Designated, Labeled Container non_hazardous->segregate prohibited Prohibited Disposal: - No Drain Disposal - No Regular Trash non_hazardous->prohibited contact_ehs Contact Institutional EHS for Licensed Vendor Pickup segregate->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefetamet Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Cefetamet Pivoxil Hydrochloride in a laboratory environment. Adherence to these guidelines is essential for ensuring the safety of all personnel and maintaining a secure research setting.

This compound is a third-generation oral cephalosporin antibiotic. While a valuable compound in drug development, it presents potential hazards requiring stringent safety measures. The Safety Data Sheet (SDS) classifies it as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a potential cause of respiratory irritation (H335)[1]. Therefore, a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound powder and solutions.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.Provides a robust barrier against skin contact. In the absence of specific chemical resistance data for this compound, nitrile gloves offer good general resistance to a wide range of chemicals.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation[1].
Respiratory Protection A NIOSH-approved N95 respirator or higher.Prevents inhalation of airborne particles, which may cause respiratory irritation[1].
Protective Clothing A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plan: Safe Handling from Receipt to Use

A systematic workflow is essential for minimizing the risk of exposure and contamination.

operational_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use receiving Receiving storage Store at 2-8°C receiving->storage Inspect for damage weighing Weighing in a ventilated enclosure storage->weighing dissolving Dissolving in a chemical fume hood weighing->dissolving experiment Conduct Experiment dissolving->experiment

Figure 1. Operational workflow for handling this compound.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a designated, clearly labeled area at 2-8°C, away from incompatible materials.

  • Preparation:

    • All handling of the solid form, including weighing, must be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

    • When preparing solutions, work within a chemical fume hood.

    • Do not eat, drink, or smoke in areas where the compound is handled[1].

  • Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1].

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential health risks.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused/Expired Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container for incineration.
Contaminated PPE (gloves, gown, etc.) Place in a sealed bag and dispose of as hazardous waste.
Liquid Waste (stock solutions) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. Stock antibiotic solutions are considered hazardous chemical waste and require disposal through institutional guidelines[1].
Cell Culture Media Containing this compound Decontaminate via autoclaving before disposal, if permitted by your institution's biosafety guidelines. However, autoclaving may not degrade the antibiotic. Therefore, it is best to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of media containing antibiotics[1].

Emergency Spill Response

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Others & EHS evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (use absorbent pads) ppe->contain cleanup Clean the Area contain->cleanup decontaminate Decontaminate Surfaces cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Figure 2. Logical workflow for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and your institution's Environmental Health and Safety (EHS) department.

  • Secure the Area: Prevent entry to the spill area.

  • Personal Protective Equipment: Before re-entering the area, don the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, contain it using absorbent pads, starting from the outside and working inwards.

  • Cleanup: Carefully collect the spilled material and absorbent pads and place them in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, followed by a suitable laboratory disinfectant.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment. For any further questions or concerns, please consult your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.